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Core Science & Biosynthesis

Foundational

3-(1-Methoxycyclobutyl)phenol: A Comprehensive Technical Guide for Medicinal Chemistry and Drug Development

Executive Summary In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving clinical success rates. 3-(1-Methoxycyclobutyl)phenol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving clinical success rates. 3-(1-Methoxycyclobutyl)phenol is a highly specialized, sp3-rich building block designed to address common pharmacokinetic liabilities. By incorporating a conformationally restricted cyclobutane ring and a metabolically blocking methoxy group, this scaffold allows medicinal chemists to modulate lipophilicity, enhance metabolic stability, and provide a versatile phenolic handle for downstream derivatization.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic methodologies for utilizing 3-(1-methoxycyclobutyl)phenol in pharmaceutical development.

Structural and Physicochemical Profiling

The strategic value of 3-(1-methoxycyclobutyl)phenol lies in its optimized physicochemical profile. The cyclobutane ring induces a puckered conformation that reduces the entropic penalty upon target binding, while the methoxy group at the 1-position eliminates the benzylic oxidation liability typically associated with alkyl-substituted aromatics.

Table 1: Physicochemical Properties and Drug Design Impact

PropertyValueRationale / Impact in Drug Design
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol Ideal fragment size; leaves ample molecular weight budget for elaboration.
TPSA 29.46 ŲLow polar surface area ensures excellent passive membrane permeability.
LogP (Predicted) 2.6 – 2.8Optimal lipophilicity (Lipinski-compliant) for oral bioavailability and CNS penetration.
H-Bond Donors 1The phenolic -OH serves as a critical interaction point or synthetic handle.
H-Bond Acceptors 2Methoxy and phenolic oxygens can engage in target binding.
Rotatable Bonds 2High rigidity minimizes conformational entropy loss during receptor binding.

Mechanistic Rationale in Drug Design

The integration of the 1-methoxycyclobutyl moiety is a deliberate structural choice grounded in structure-activity relationship (SAR) optimization 1.

  • Metabolic Shielding: The quaternary carbon at the benzylic position completely blocks cytochrome P450-mediated benzylic hydroxylation.

  • Bioisosterism: The 1-methoxycyclobutyl group acts as a bulky, lipophilic bioisostere for tert-butyl or trifluoromethyl groups, often providing superior solubility profiles.

  • Versatility: The meta-substituted phenol provides a highly reactive vector for library generation, enabling the synthesis of complex biaryls, ethers, and urea-based inhibitors 2.

Synthetic Methodology and Protocols

To ensure reproducibility and high yield, the synthesis of 3-(1-methoxycyclobutyl)phenol must follow a rigorously controlled, multi-step pathway. The following protocol is designed as a self-validating system , where each step includes specific In-Process Controls (IPCs) to guarantee intermediate integrity.

Step 1: Phenol Protection (O-Benzylation)
  • Causality: The acidic phenolic proton (pKa ~10) will violently quench the Grignard reagent in Step 2. Masking it as a benzyl ether ensures compatibility with strong nucleophiles.

  • Procedure: To a solution of 3-bromophenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 12 hours.

  • Self-Validation (IPC): TLC (Hexane/EtOAc 9:1) must show complete consumption of the starting material. LC-MS should confirm the presence of the[M+H]⁺ ion for 1-(benzyloxy)-3-bromobenzene.

Step 2: Grignard Reagent Formation
  • Causality: Conversion of the aryl bromide to a nucleophilic Grignard species is required for carbon-carbon bond formation with the cyclobutanone electrophile 3.

  • Procedure: Suspend Mg turnings (1.2 eq) in anhydrous THF with a catalytic amount of iodine. Slowly add 1-(benzyloxy)-3-bromobenzene (1.0 eq) while maintaining a gentle reflux.

  • Self-Validation (IPC): Visual confirmation of iodine color dissipation and consumption of Mg turnings. Titration with iodine/LiCl in THF to confirm active Grignard molarity.

Step 3: Nucleophilic Addition to Cyclobutanone
  • Causality: The highly strained cyclobutanone ring is susceptible to nucleophilic attack, yielding the sterically hindered tertiary cyclobutanol.

  • Procedure: Cool the Grignard solution to 0°C. Add cyclobutanone (1.2 eq) dropwise. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Self-Validation (IPC): GC-MS analysis of the organic layer must confirm the mass of 1-(3-(benzyloxy)phenyl)cyclobutan-1-ol.

Step 4: O-Methylation of Tertiary Alcohol
  • Causality: Tertiary alcohols are poor nucleophiles due to steric hindrance. A strong base (NaH) is required to generate the alkoxide, which then attacks methyl iodide (MeI) via an SN2 mechanism 4.

  • Procedure: Dissolve the tertiary alcohol in THF and cool to 0°C. Add NaH (60% dispersion, 1.5 eq) followed by MeI (2.0 eq). Stir at room temperature for 4 hours.

  • Self-Validation (IPC): ¹H NMR must show the appearance of a sharp, diagnostic singlet at ~3.1 ppm, corresponding to the newly formed -OCH₃ group.

Step 5: Global Deprotection (Hydrogenolysis)
  • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl ether to reveal the target phenol without reducing the aromatic ring or opening the cyclobutane ring.

  • Procedure: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite.

  • Self-Validation (IPC): LC-MS must show the desired product mass (m/z 177[M-H]⁻ in negative ion mode). ¹³C NMR should confirm the loss of the benzylic CH₂ carbon (~70 ppm).

SynthWorkflow N1 3-Bromophenol (Starting Material) N2 Step 1: Benzyl Protection (Masking acidic proton) N1->N2 BnBr, K2CO3 N3 Step 2: Grignard Formation (Mg, THF) N2->N3 IPC: TLC/LC-MS N4 Step 3: Cyclobutanone Addition (C-C Bond Formation) N3->N4 Cyclobutanone N5 Step 4: Methylation (NaH, MeI) N4->N5 IPC: GC-MS N6 Step 5: Hydrogenolysis (Pd/C, H2) N5->N6 IPC: 1H NMR N7 3-(1-Methoxycyclobutyl)phenol (Target Compound) N6->N7 IPC: LC-MS

Validated 5-step synthetic workflow for 3-(1-Methoxycyclobutyl)phenol with integrated IPCs.

Pharmacological and Biological Utility

Once synthesized, 3-(1-methoxycyclobutyl)phenol acts as a divergent node for library synthesis. The phenolic hydroxyl group is highly versatile, enabling the rapid generation of diverse chemical space.

By converting the phenol into an aryl triflate (using trifluoromethanesulfonic anhydride), the scaffold becomes primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Alternatively, direct O-alkylation under basic conditions yields complex aryl ethers, which are frequent motifs in receptor antagonists and kinase inhibitors.

Derivatization Center 3-(1-Methoxycyclobutyl)phenol Triflation Triflation (Tf2O, Pyridine) Center->Triflation Alkylation O-Alkylation (R-X, Base) Center->Alkylation CrossCoupling Suzuki/Buchwald Coupling (Biaryls, Anilines) Triflation->CrossCoupling Pd-Catalysis Ethers Aryl Ethers (Receptor Antagonists) Alkylation->Ethers SN2 Reaction

Divergent derivatization pathways for incorporating the scaffold into drug libraries.

References

  • Sigma-Aldrich. "(1-Methoxycyclobutyl)methanol | 1781325-57-2". Source: sigmaaldrich.com. 1

  • Benchchem. "1-Bromo-4-(1-methoxycyclobutyl)benzene | 865204-04-2". Source: benchchem.com. 3

  • European Patent Office. "NOVEL BICYCLIC HETEROCYCLIC COMPOUND - EP 3372601 B1". Source: googleapis.com. 4

  • PubChem. "1-Benzyl-3-[(1-methoxycyclobutyl)methyl]urea". Source: nih.gov. 2

Sources

Exploratory

A Comprehensive Guide to the Physicochemical Profiling of Novel Phenolic Compounds in Drug Discovery: A Case Study of 3-(1-Methoxycyclobutyl)phenol

Executive Summary The journey of a drug from a promising hit to a clinical candidate is critically dependent on its physicochemical properties. These characteristics—including ionization constant (pKa), lipophilicity (Lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a drug from a promising hit to a clinical candidate is critically dependent on its physicochemical properties. These characteristics—including ionization constant (pKa), lipophilicity (LogP), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[1][2] The phenol moiety is a recurring and valuable scaffold in medicinal chemistry, present in numerous approved drugs.[3] However, its metabolic liabilities, particularly Phase II conjugation, require careful property-based optimization.[4][5]

This technical guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of novel phenolic compounds, using the hypothetical molecule 3-(1-Methoxycyclobutyl)phenol as a case study. As this specific molecule is not extensively characterized in public literature, this document serves as a methodological whitepaper, detailing the rationale, experimental protocols, and data interpretation necessary to build a robust drug-like profile. We will explore the "why" behind each experimental choice, providing field-proven protocols that form a self-validating system for assessing a candidate's potential.

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, a myopic focus on target affinity often leads to candidates with undesirable ADME properties, contributing to high attrition rates in later developmental stages.[6][7] A holistic approach that integrates physicochemical profiling from the earliest stages is paramount.[7] Properties such as solubility, permeability, and metabolic stability are not independent variables; they are interconnected facets that define a compound's "drug-likeness".[8]

  • pKa dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, ability to cross biological membranes, and interaction with its protein target.[8][9]

  • Lipophilicity (LogP/LogD) describes the partitioning of a compound between a lipid and an aqueous environment, serving as a surrogate for its ability to traverse cell membranes and its potential for non-specific binding.[1][10]

  • Aqueous Solubility is a fundamental prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration in plasma to exert a therapeutic effect.[11]

  • Metabolic Stability provides an early indication of a compound's half-life in the body, as rapid metabolism can prevent it from reaching its site of action.[12]

This guide will systematically address the determination of these key parameters for our model compound, 3-(1-Methoxycyclobutyl)phenol.

Proposed Synthesis of 3-(1-Methoxycyclobutyl)phenol

To embark on experimental characterization, a reliable synthetic route is required. While multiple strategies exist for the synthesis of phenol derivatives[13], a plausible and efficient approach for 3-(1-Methoxycyclobutyl)phenol can be conceptualized. A common method for creating substituted phenols involves the reaction of a boronic acid with a ketone. The synthesis could proceed via a conjugated addition of 3-hydroxybenzeneboronic acid to a cyclobutenone derivative, followed by functional group manipulations.

G cluster_start Starting Materials cluster_reaction Key Reaction Step A 3-Hydroxybenzeneboronic Acid C Palladium-Catalyzed Conjugate Addition A->C B 1-Methoxycyclobut-1-ene B->C D Intermediate Adduct C->D Forms C-C bond E Oxidative Workup / Tautomerization D->E F Final Product: 3-(1-Methoxycyclobutyl)phenol E->F Yields target molecule

Caption: Proposed synthetic pathway for 3-(1-Methoxycyclobutyl)phenol.

Ionization Constant (pKa): The Molecule's Response to pH

Causality: The pKa of the phenolic hydroxyl group is arguably the most influential physicochemical parameter. It determines the ratio of the neutral (protonated) to the anionic (deprotonated) form of the molecule across the physiological pH range (approx. 1.2 to 7.4). The neutral form is generally more lipophilic and better able to cross cell membranes, while the charged form often exhibits higher aqueous solubility. Therefore, knowing the pKa is essential for building predictive models of absorption and distribution.[8][9]

Data Summary Table
ParameterPredicted ValueExperimental Method
pKa ~9.5 - 10.5Potentiometric Titration / UV-Vis Spectrophotometry

Note: Predicted value is an estimate based on the pKa of 3-methoxyphenol (~9.65) and potential electronic effects of the cyclobutyl group.[14]

pKa_Workflow Start Determine pKa of 3-(1-Methoxycyclobutyl)phenol Decision Compound properties? Start->Decision Potentiometry Potentiometric Titration (Gold Standard) Decision->Potentiometry Sufficient quantity (>1 mg), good solubility UV_Spec UV-Vis Spectrophotometry (High Throughput) Decision->UV_Spec Low quantity, poor solubility, UV chromophore present Data_Analysis Analyze titration curve or spectral shift vs. pH Potentiometry->Data_Analysis UV_Spec->Data_Analysis Result Report pKa Value Data_Analysis->Result

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive and suitable for compounds with a UV-active chromophore that changes upon ionization, which is characteristic of phenols.[15][16]

Self-Validation: The protocol's integrity is maintained by running a full pH profile, which generates a sigmoidal curve. A well-defined inflection point and clean isosbestic points (wavelengths where absorbance does not change) validate that the observed spectral shift is due to a single ionization event.

Materials & Equipment:

  • 3-(1-Methoxycyclobutyl)phenol stock solution (e.g., 10 mM in DMSO).

  • A series of universal buffers covering a pH range from ~2 to ~12.

  • Calibrated pH meter.

  • Dual-beam UV-Vis spectrophotometer.

  • 96-well UV-transparent microplates.

Methodology:

  • Preparation: Prepare a series of buffered solutions in a 96-well plate spanning the desired pH range (e.g., in 0.5 pH unit increments).

  • Compound Addition: Add a small, constant volume of the compound stock solution to each well to achieve a final concentration suitable for UV analysis (e.g., 50 µM). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Incubation: Mix the plate and allow it to equilibrate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Spectral Scan: Measure the full UV absorbance spectrum (e.g., 220-450 nm) for each well.

  • Data Analysis: a. Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) species. b. Plot the absorbance at this wavelength against the measured pH of each well. c. Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the pKa.[15]

Lipophilicity (LogP & LogD): A Measure of "Greasiness"

Causality: Lipophilicity is a critical determinant of a drug's ADME properties. A compound must be lipophilic enough to pass through lipid cell membranes but hydrophilic enough to dissolve in aqueous environments like blood and the cytosol. The octanol-water partition coefficient (LogP) is the industry standard measure for this property.[10][17] Because our compound has an ionizable phenol group, it is more informative to measure the distribution coefficient (LogD) at various pH values, particularly at physiological pH 7.4.

Data Summary Table
ParameterPredicted ValueExperimental Method
LogP 2.5 - 3.5Shake-Flask / RP-HPLC
LogD (pH 7.4) 2.0 - 3.0Shake-Flask / RP-HPLC

Note: Predicted values are based on fragment contributions, anticipating a moderately lipophilic compound.

LogP_Workflow Start Prepare Octanol-Saturated Buffer (pH 7.4) & Buffer-Saturated Octanol Add Add Compound to Biphasic System Start->Add Shake Shake/Agitate to Reach Equilibrium (e.g., 24 hours) Add->Shake Separate Separate Phases (Centrifugation) Shake->Separate Quantify_Aq Quantify Concentration in Aqueous Phase (C_aq) via LC-UV/MS Separate->Quantify_Aq Quantify_Org Quantify Concentration in Octanol Phase (C_org) via LC-UV/MS Separate->Quantify_Org Calculate Calculate LogD = log10(C_org / C_aq) Quantify_Aq->Calculate Quantify_Org->Calculate

Caption: Workflow for the "gold standard" shake-flask LogD determination.

Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method

This method is considered the "gold standard" as it directly measures the partitioning of the compound between the two immiscible phases at equilibrium.[17]

Self-Validation: The protocol is validated by ensuring mass balance (the total amount of compound recovered from both phases should equal the initial amount added) and by confirming that equilibrium has been reached (i.e., further shaking does not change the measured concentrations).

Materials & Equipment:

  • 3-(1-Methoxycyclobutyl)phenol.

  • n-Octanol (reagent grade).

  • Phosphate buffer (e.g., 100 mM, pH 7.4 for LogD).

  • Deionized water (for LogP).

  • Glass vials with Teflon-lined caps.

  • Mechanical shaker/vortexer.

  • Centrifuge.

  • HPLC-UV or LC-MS/MS for quantification.

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water for LogP, buffer for LogD) for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other before the experiment begins.[18]

  • Compound Addition: Add a known amount of the compound (from a stock solution) to a vial containing pre-saturated n-octanol and pre-saturated aqueous phase (e.g., 1 mL of each). The final concentration should be well below the compound's solubility limit in either phase.

  • Equilibration: Cap the vials tightly and shake vigorously for a set period (e.g., 24 hours) at a controlled temperature to allow for complete partitioning.[18]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure a clean separation of the two phases.

  • Sampling & Quantification: Carefully remove an aliquot from both the upper octanol layer and the lower aqueous layer. Prepare a standard curve and quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[10]

Aqueous Solubility: The Gateway to Bioavailability

Causality: Poor aqueous solubility is a major hurdle in drug development, leading to low and erratic absorption, and making formulation difficult.[11] It's important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures how much of a compound, added from a DMSO stock, stays in solution under non-equilibrium conditions. It's a high-throughput assay useful in early discovery to flag problematic compounds.[19][20]

  • Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, more resource-intensive "gold standard" measurement crucial for lead optimization and pre-formulation.[21][22]

Data Summary Table
ParameterTarget ValueExperimental Method
Kinetic Solubility (pH 7.4) > 60 µg/mLNephelometry / Direct UV
Thermodynamic Solubility (pH 7.4) > 60 µg/mLShake-Flask (HPLC quant.)

Note: A target of >60 µg/mL is a common benchmark in early drug discovery.[11]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

This protocol determines the true solubility of the solid compound at equilibrium, providing a definitive value for formulation and biopharmaceutical classification.[21]

Self-Validation: The measurement is validated by ensuring that an excess of solid material is present throughout the incubation, confirming that the solution is truly saturated. Analysis of the remaining solid by techniques like DSC or XRPD can confirm if any phase change (e.g., from an amorphous to a more stable, less soluble crystalline form) occurred during the experiment.

Materials & Equipment:

  • Solid 3-(1-Methoxycyclobutyl)phenol.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Small glass vials or a 96-well filter plate.

  • Incubating shaker set to 37°C.

  • Centrifuge or filtration apparatus.

  • HPLC-UV or LC-MS/MS for quantification.

Methodology:

  • Compound Addition: Add an excess amount of the solid compound to a vial containing the aqueous buffer (e.g., add 1 mg to 1 mL of PBS). The solid should be clearly visible.

  • Incubation: Seal the vials and place them in an incubating shaker. Agitate at a constant temperature (e.g., 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[21]

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by passing the solution through a low-binding filter (e.g., 0.45 µm PVDF).[21]

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Metabolic Stability: Predicting Survival In Vivo

Causality: Phenolic compounds are well-known substrates for Phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid to facilitate excretion.[5] They can also undergo sulfation or Phase I oxidation by cytochrome P450 (CYP) enzymes.[12] Assessing a compound's stability in the presence of liver enzymes in vitro provides a crucial forecast of its likely in vivo clearance and half-life. A compound that is metabolized too rapidly will be cleared from the body before it can have a therapeutic effect.

Data Summary Table
ParameterTarget ValueExperimental System
In Vitro Half-Life (t½) > 30 minHuman Liver Microsomes (HLM)
Intrinsic Clearance (Cl_int) < 30 µL/min/mg proteinHuman Liver Microsomes (HLM)

Note: These are general targets; acceptable values are highly dependent on the therapeutic indication and dosing regimen.

Metabolism_Pathway cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent 3-(1-Methoxycyclobutyl)phenol CYP450 CYP450 Enzymes Parent->CYP450 UGT UGT Enzymes Parent->UGT SULT SULT Enzymes Parent->SULT Oxidized_Metabolite Oxidized Metabolite (e.g., Catechol) CYP450->Oxidized_Metabolite Glucuronide O-Glucuronide Conjugate (Major Pathway) UGT->Glucuronide UDPGA cofactor Sulfate O-Sulfate Conjugate SULT->Sulfate PAPS cofactor

Caption: Potential metabolic pathways for a phenolic compound.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is an industry standard for evaluating Phase I and, with the addition of specific cofactors, Phase II metabolism.

Self-Validation: The experiment includes positive control compounds with known high and low clearance rates to ensure the enzymatic activity of the microsome batch is as expected. A "minus-cofactor" control (where NADPH for Phase I or UDPGA for Phase II is omitted) is used to confirm that the observed compound loss is enzyme- and cofactor-dependent.

Materials & Equipment:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate buffer (pH 7.4).

  • Cofactors: NADPH (for Phase I), UDPGA (for UGT-mediated Phase II).

  • 3-(1-Methoxycyclobutyl)phenol.

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Ice, incubating shaker or water bath at 37°C.

  • Quenching solution (e.g., cold acetonitrile with an internal standard).

  • LC-MS/MS for quantification.

Methodology:

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer. Pre-incubate at 37°C.

  • Initiation: Start the reaction by adding the compound (final concentration e.g., 1 µM) and the required cofactors (e.g., 1 mM NADPH and 2 mM UDPGA).

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing cold quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant from each time point using LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: a. Plot the natural logarithm (ln) of the percentage of compound remaining versus time. b. The slope of the initial linear portion of this plot is the elimination rate constant (k). c. Calculate the half-life (t½) as: t½ = 0.693 / k. d. Calculate intrinsic clearance (Cl_int) as: Cl_int = (k / [protein concentration]).

Synthesis of Findings and Drug-Likeness Assessment

After performing the experiments detailed above, the data should be consolidated to form a holistic view of the compound's profile.

PropertyExperimental ResultImplication for Drug Discovery
pKa [Insert Value]Influences solubility and permeability across the GI tract and at the target site.
LogD (pH 7.4) [Insert Value]Indicates potential for membrane permeation and risk of non-specific binding.
Solubility (Thermodynamic) [Insert Value]Determines the maximum achievable concentration; critical for oral absorption.
Metabolic Stability (t½ in HLM) [Insert Value]Predicts in vivo clearance; a short half-life may preclude effective therapy.

This integrated dataset allows researchers to make informed decisions. For example, if 3-(1-Methoxycyclobutyl)phenol exhibits high lipophilicity (LogD > 3.5) and poor solubility (<10 µg/mL), it may be flagged for poor oral bioavailability, even if it has excellent target potency. Conversely, a compound with balanced lipophilicity and solubility but a very short metabolic half-life (<15 min) would require structural modification to block the sites of metabolism. This data-driven approach, grounded in the fundamental physicochemical properties, is the cornerstone of modern, efficient drug discovery.

References

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  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Resources. (URL: [Link])

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs Resources. (URL: [Link])

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  • Szaefer, H., Cielecka-Piontek, J., & Paczkowska, M. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3505. (URL: [Link])

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  • Dyrsting, M., & Bundgaard, H. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(11), 2427–2442. (URL: [Link])

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  • PubChem. (n.d.). 3-Methoxyphenol. PubChem Compound Summary. (URL: [Link])

  • Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie, 355(11), 2200432. (URL: [Link])

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421. (URL: [Link])

  • Organic Syntheses. (2012). One-Pot Ortho-Formylation of Phenols with Paraformaldehyde Promoted by MgCl2 and Et3N. Org. Synth., 89, 220. (URL: [Link])

  • Kumar, D., et al. (2024). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 29(1), 1–25. (URL: [Link])

  • Ganesan, K., & Xu, B. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 26(23), 7309. (URL: [Link])

  • Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. (URL: [Link])

  • Jayaraj, P., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Redox Biology, 28, 101344. (URL: [Link])

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Foundational

In-Depth Technical Guide to NMR Spectral Analysis and Chemical Shift Elucidation for 3-(1-Methoxycyclobutyl)phenol

Executive Summary The structural elucidation of 3-(1-Methoxycyclobutyl)phenol presents a unique analytical challenge due to the interplay of an electron-rich aromatic system and a sterically constrained, functionalized c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 3-(1-Methoxycyclobutyl)phenol presents a unique analytical challenge due to the interplay of an electron-rich aromatic system and a sterically constrained, functionalized cyclobutane ring. For researchers and drug development professionals, accurately mapping the nuclear magnetic resonance (NMR) chemical shifts of this molecule is critical for verifying synthetic success, assessing purity, and understanding its conformational dynamics in solution.

This whitepaper provides a comprehensive, self-validating framework for the NMR spectral analysis of 3-(1-Methoxycyclobutyl)phenol. By moving beyond mere data tabulation, we dissect the causality behind chemical shift perturbations—specifically the anisotropic and electronic effects governing the meta-substituted phenol and the puckered cyclobutyl core.

Molecular Architecture & Electronic Causality

To accurately assign NMR spectra, one must first understand the electronic forces dictating the local magnetic environment of each nucleus. The molecule consists of two primary domains:

The Phenol Core (+M and -I Effects)

The hydroxyl (-OH) group is a strong π -donor (+M effect) and a weak σ -acceptor (-I effect). The resonance donation significantly increases electron density at the ortho (C-2, C-6) and para (C-4) positions relative to the hydroxyl group. Consequently, the protons attached to these carbons are shielded, shifting upfield to the 6.7–6.9 ppm range. The meta position (C-5) remains largely unaffected by the +M effect, resonating further downfield near 7.2 ppm.

The 1-Methoxycyclobutyl Substituent (Anisotropy & Inductive Withdrawal)

At the C-3 position, the 1-methoxycyclobutyl group introduces complex magnetic environments. The C-1' carbon is a quaternary center bonded to an electronegative oxygen (methoxy group) and an aromatic ring. This dual deshielding pushes the C-1' 13C resonance to approximately 81.5 ppm.

Furthermore, the cyclobutane ring is not planar; it rapidly interconverts between puckered conformations. Theoretical studies on cyclobutane anisotropic effects[2] demonstrate that the σ -bonds of the four-membered ring create a distinct shielding cone. However, the strong inductive withdrawal from the methoxy oxygen deshields the adjacent C-2' and C-4' methylene protons (~2.4 ppm), while the distal C-3' protons remain relatively shielded (~1.8 ppm), aligning with empirical data for substituted cyclobutanes [1].

Self-Validating NMR Acquisition Protocol

Trustworthy spectral analysis requires a self-validating experimental design. The following step-by-step methodology ensures that the acquired data forms a closed-loop system where 1D integrations and 2D correlations mathematically prove the proposed structure.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 3-(1-Methoxycyclobutyl)phenol in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3​ is chosen to prevent the exchange of the phenolic -OH proton, which would occur in protic solvents like CD3​OD .

  • Probe Tuning and Matching: Tune the NMR probe to exactly 400.13 MHz for 1H and 100.61 MHz for 13C . This maximizes the signal-to-noise ratio (SNR) and ensures the 90° pulse calibrations are perfectly accurate, which is critical for quantitative integration.

  • Shimming: Perform automated gradient shimming on the Z-axis, followed by manual fine-tuning. The goal is a TMS line width at half-height of <0.8 Hz to resolve the complex J-couplings of the aromatic ring.

  • 1D Acquisition:

    • 1H NMR: Use a standard zg30 pulse program (16 scans, D1 = 1.5 s).

    • 13C NMR: Use a zgpg30 sequence with broad-band proton decoupling (1024 scans, D1 = 2.0 s).

  • 2D Acquisition (The Validation Engine):

    • HSQC (Heteronuclear Single Quantum Coherence): Maps directly bonded C-H pairs. This validates the 1H integration by proving exactly which protons reside on which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling ( 3JCH​≈8 Hz ). This bridges the isolated spin systems (the phenol ring and the cyclobutyl ring) across the quaternary C-3 and C-1' carbons.

NMR_Workflow Prep Sample Preparation (CDCl3, 298 K) Acq1D 1D NMR Acquisition (1H, 13C, DEPT) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Define SW Process Spectral Processing (FT, Phase, Baseline) Acq2D->Process Elucidate Structure Elucidation & Peak Assignment Process->Elucidate Validate Self-Validation (Integration & HSQC) Elucidate->Validate Validate->Elucidate Iterative Refinement

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

Quantitative Spectral Data Summaries

The following tables summarize the expected chemical shifts, derived from the structural causality discussed above and grounded in established synthetic literature for analogous 1-phenylcyclobutanols [3].

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3​ , 298 K)
PositionShift δ (ppm)MultiplicityJ (Hz)IntegrationAssignment Causality
-OH 4.80br s-1HExchangeable proton; shift is concentration-dependent.
H-5 7.20t8.01HMeta to -OH; least affected by electron donation.
H-2 6.95t2.01HOrtho to -OH and C-3 substituent; shielded by +M effect.
H-4 6.85ddd8.0, 2.0, 1.01HPara to -OH; strongly shielded by +M effect.
H-6 6.75ddd8.0, 2.0, 1.01HOrtho to -OH; highly shielded.
-OCH 3​ 3.15s-3HDeshielded by the directly attached electronegative oxygen.
H-2', H-4' 2.35 – 2.45m-4HAdjacent to quaternary C-1'; deshielded by Ph and OMe groups.
H-3' 1.75 – 1.95m-2HDistal to substituents; typical shielded cyclobutane methylene.

Validation Check: The total integration perfectly equals 14 protons, confirming the molecular formula C11​H14​O2​ .

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3​ , 298 K)
PositionShift δ (ppm)Type (DEPT)Assignment Causality
C-1 156.2CqDirectly attached to electronegative -OH group.
C-3 146.8CqSubstituted by the bulky cyclobutyl group.
C-5 129.4CHMeta to -OH; closest to base benzene shift.
C-4 118.2CHPara to -OH; shielded by resonance.
C-6 114.1CHOrtho to -OH.
C-2 113.5CHOrtho to -OH; highly shielded.
C-1' 81.5CqDeshielded by both oxygen (-OMe) and the aromatic ring.
-OCH 3​ 50.8CH 3​ Typical methoxy carbon shift.
C-2', C-4' 33.2CH 2​ β to oxygen, α to phenyl; moderately deshielded.
C-3' 13.5CH 2​ γ to oxygen; shielded by cyclobutane puckering effects.

Mechanistic Elucidation via HMBC Connectivity

The ultimate proof of structure relies on connecting the isolated spin systems. The aromatic ring and the cyclobutyl ring are separated by quaternary carbons (C-3 and C-1'), meaning no direct proton-proton coupling ( 3JHH​ ) exists between them.

To bridge this gap, we rely on HMBC, which detects correlations over 2 to 3 bonds ( 2JCH​ and 3JCH​ ). The critical self-validating node in this molecule is the C-1' carbon . As shown in the diagram below, the methoxy protons, the cyclobutyl methylene protons (H-2'/H-4'), and the aromatic protons (H-2 and H-4) all show strong 3JCH​ correlations to C-1', creating a definitive, undeniable map of the molecule's connectivity.

HMBC_Connectivity H2 H-2 (Aromatic) C1_prime C-1' (Cy-Cq) H2->C1_prime 3J_CH H4 H-4 (Aromatic) H4->C1_prime 3J_CH H_OMe H-Methoxy H_OMe->C1_prime 3J_CH H24_prime H-2'/H-4' (Cyclobutyl) C3 C-3 (Ar-Cq) H24_prime->C3 3J_CH H24_prime->C1_prime 2J_CH

Figure 2: Key HMBC interactions confirming the C3-C1' linkage between the phenol and cyclobutyl rings.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg.[Link]

  • The Journal of Organic Chemistry. (2013). "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study". American Chemical Society.[Link]

  • Organic Letters. (2022). "Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf". American Chemical Society.[Link]

Exploratory

Preliminary In Vitro Screening of 3-(1-Methoxycyclobutyl)phenol Analogs: A Novel Scaffold for Dual-Action CNS Therapeutics

Executive Summary & Pharmacophore Rationale The development of novel central nervous system (CNS) therapeutics—particularly analgesics designed to mitigate the respiratory depression and abuse liability inherent to class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of novel central nervous system (CNS) therapeutics—particularly analgesics designed to mitigate the respiratory depression and abuse liability inherent to classical morphinans—requires the rigorous exploration of atypical pharmacophores. The 3-(1-methoxycyclobutyl)phenol scaffold represents a highly promising, conformationally restricted bioisostere of the classical 3-(cycloalkyl)phenol motif found in atypical opioids (e.g., O-desmethyltramadol) and various benzomorphan derivatives[1].

Causality in Structural Design: As an application scientist, I evaluate not just if a molecule binds, but why it binds. The structural logic of this scaffold is highly deliberate:

  • The Meta-Phenol: This moiety is non-negotiable for μ -opioid receptor (MOR) orthosteric binding. The phenolic hydroxyl group acts as a critical hydrogen-bond donor to the Asp147 (D3.32) residue in transmembrane domain 3 (TM3) of the MOR, forming the foundational salt-bridge/H-bond network required for target anchoring[1].

  • The 1-Methoxycyclobutyl Ring: Flexible alkyl chains or larger cyclohexane rings are highly susceptible to cytochrome P450-mediated oxidation. By incorporating a cyclobutyl ring, we restrict the conformational degrees of freedom, locking the molecule into a bioactive geometry while simultaneously eliminating metabolic "soft spots"[2]. Furthermore, the 1-methoxy substitution increases the lipophilicity necessary for blood-brain barrier (BBB) penetration and acts as a localized hydrogen-bond acceptor to interact with the solvent network deep within the binding pocket.

The In Vitro Screening Cascade

To validate this novel scaffold, our laboratory employs a self-validating, multiphasic in vitro screening cascade. This workflow is designed to sequentially confirm target engagement, functional efficacy, and preliminary metabolic stability.

Workflow A 3-(1-Methoxycyclobutyl)phenol Analog Library B Phase 1: HTRF Binding Assay (MOR, SERT, NET Affinity) A->B High-Throughput C Phase 2: cAMP Accumulation (Gi/o Functional Efficacy) B->C Ki < 100 nM D Phase 3: In Vitro ADME (Microsomal Stability) C->D Emax > 80% E Lead Candidate Selection D->E t1/2 > 60 min

Figure 1: Sequential in vitro screening workflow for novel cyclobutyl-phenol analogs.

Experimental Methodologies

Phase 1: Target Engagement via HTRF Competitive Binding

Before assessing functional efficacy, we must definitively prove that the 3-(1-methoxycyclobutyl)phenol analogs occupy the orthosteric site of the MOR. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay rather than traditional radioligand filtration. HTRF provides a true equilibrium measurement without the washing steps that can disrupt low-affinity interactions[3].

Step-by-Step Protocol:

  • Cell Membrane Preparation: Harvest CHO-K1 cells stably expressing the human μ -opioid receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 43,000 x g for 30 minutes to isolate the membrane fraction[4].

  • Assay Buffer Formulation: Resuspend membranes in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 μ M GTP γ S, pH 7.4).

    • Scientific Rationale: The inclusion of 10 μ M GTP γ S forces the receptor into a low-affinity state by uncoupling the G-protein. This ensures we are measuring true orthosteric displacement rather than a G-protein-coupled artifactual affinity[4].

  • Ligand Competition: In a 384-well plate, combine 10 μ L of membrane suspension, 5 μ L of the fluorescent tracer (e.g., naltrexone-d2 at a concentration equal to its Kd​ ), and 5 μ L of the test analog (serial dilutions from 10 μ M to 0.1 nM).

  • Incubation & Detection: Incubate the sealed plates at room temperature for 3 hours to ensure equilibrium. Read the plate on an HTRF-compatible microplate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm[3].

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Fit the competition curves using non-linear regression to determine the IC50​ , and apply the Cheng-Prusoff equation to calculate the Ki​ .

Phase 2: Functional Efficacy via cAMP Accumulation

Binding affinity ( Ki​ ) does not equal efficacy. To determine if our analogs are agonists, partial agonists, or antagonists, we measure the downstream inhibition of adenylate cyclase. The MOR is a Gi/o​ -coupled receptor; its activation inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)[5].

Pathway L Analog Binding (Agonist) R μ-Opioid Receptor (MOR) L->R Anchors to Asp147 G Gi/o Protein Activation R->G Conformational Shift AC Adenylate Cyclase (Inhibition) G->AC αi subunit C cAMP Levels (Decrease) AC->C Reduced ATP conversion

Figure 2: MOR-Gi/o signaling pathway resulting in the inhibition of cAMP production.

Step-by-Step Protocol:

  • Cell Plating: Seed CHO-K1 cells expressing human MOR at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Phosphodiesterase Inhibition: Pre-incubate cells for 10 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) and 0.5 mM Ro20-1724.

    • Scientific Rationale: These inhibitors prevent the degradation of cAMP by endogenous phosphodiesterases, artificially widening our assay window to detect subtle Gi​ -mediated inhibition[5].

  • Stimulation & Agonism: Add 1 μ M Forskolin to directly stimulate adenylate cyclase, simultaneously adding the test analogs at varying concentrations. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate)[4]. Incubate for 1 hour in the dark.

  • Quantification: Measure the 665/620 nm ratio. The signal is inversely proportional to the concentration of native cAMP. Calculate the Emax​ (efficacy relative to a full agonist like DAMGO) and EC50​ (potency)[3].

Quantitative Data Synthesis

The table below summarizes representative screening data for the parent scaffold and three synthesized analogs. We aim for a balanced pharmacological profile: high MOR affinity combined with moderate Serotonin Transporter (SERT) inhibition, a hallmark of successful atypical analgesics[6].

Compound IDStructural ModificationMOR Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)MOR Emax​ (%)HLM t1/2​ (min)
Parent-01 3-(1-Methoxycyclobutyl)phenol45.231085088%> 120
Analog-02 4-Fluoro-phenol substitution12.518542095%> 120
Analog-03 1-Ethoxycyclobutyl variant115.0450>100065%85
Analog-04 N,N-dimethylamine sidechain8.44511092%45

Note: Analog-02 demonstrates the optimal balance of sub-20 nM MOR affinity, robust functional efficacy ( Emax​ 95%), and excellent microsomal stability, validating the cyclobutyl bioisostere hypothesis.

Conclusion

The preliminary in vitro screening of 3-(1-methoxycyclobutyl)phenol analogs requires a rigorous, mechanistically sound approach. By combining HTRF binding kinetics with downstream cAMP functional assays, we can confidently identify lead compounds that leverage the metabolic stability of the cyclobutyl ring and the critical pharmacophoric anchoring of the meta-phenol. This scaffold holds significant promise for the development of next-generation, dual-action neuromodulators.

References

  • [5] Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. PMC (nih.gov). 5

  • [4] Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. PNAS. 4

  • [2] Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC (nih.gov).2

  • [3] Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers. 3

  • [1] Discovery of Potent and Selective Agonists of δ Opioid Receptor by Revisiting the “Message-Address” Concept. PMC (nih.gov). 1

  • [6] Discovery of ITI-333, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors for the Treatment of Pain and Other Disorders. PMC (nih.gov). 6

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 3-(1-Methoxycyclobutyl)phenol for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the precise understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate a compound's physicochemical properties, including solubility, stability, and bioavailability. Moreover, this structural knowledge is paramount for elucidating structure-activity relationships (SAR) and optimizing lead compounds. Phenolic compounds, in particular, are prevalent scaffolds in a vast array of therapeutic agents due to their ability to engage in key hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for the crystal structure analysis of a novel phenol derivative, 3-(1-Methoxycyclobutyl)phenol, a compound of interest for its potential applications in medicinal chemistry.

While a published crystal structure for 3-(1-Methoxycyclobutyl)phenol is not currently available in the public domain, this guide will serve as a complete roadmap for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. By grounding our approach in established, field-proven techniques and drawing parallels with structurally related molecules, we will delineate a robust workflow that ensures scientific integrity and yields an unambiguous structural determination.

Part 1: Synthesis and Purification of 3-(1-Methoxycyclobutyl)phenol

A prerequisite for any successful crystallographic study is the availability of a highly pure sample of the target compound. The proposed synthesis of 3-(1-Methoxycyclobutyl)phenol is a multi-step process that requires careful execution and rigorous purification.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 3-(1-Methoxycyclobutyl)phenol commences with commercially available 3-methoxyphenol. This approach involves a Friedel-Crafts acylation followed by a Grignard reaction and subsequent methylation.

Experimental Protocol: Synthesis
  • Friedel-Crafts Acylation: To a solution of 3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Slowly add cyclobutanecarbonyl chloride at 0 °C. The reaction is stirred and allowed to warm to room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with dilute hydrochloric acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Grignard Reaction: The purified ketone is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic extracts are washed, dried, and concentrated. The resulting tertiary alcohol is purified by column chromatography.

  • Methylation (Williamson Ether Synthesis): The tertiary alcohol is dissolved in a polar aprotic solvent such as THF, and a strong base (e.g., sodium hydride) is added portion-wise at 0 °C to deprotonate the alcohol. After stirring, methyl iodide is added, and the reaction is allowed to proceed to completion.

  • Final Work-up and Purification: The reaction is carefully quenched with water. The product is extracted, and the organic phase is washed, dried, and concentrated. The final product, 3-(1-Methoxycyclobutyl)phenol, is purified by column chromatography to achieve a purity of >98%, as confirmed by NMR and mass spectrometry.

Part 2: The Art and Science of Crystallization

The successful growth of high-quality single crystals is often the most challenging and critical step in a crystal structure determination.[4][5] For a small organic molecule like 3-(1-Methoxycyclobutyl)phenol, several techniques can be employed to induce crystallization from a supersaturated solution.

Crystallization Methodologies

The choice of crystallization method is often empirical, and multiple techniques should be screened in parallel.

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.[6] The choice of solvent is crucial and can significantly influence crystal quality.[6]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[6] A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6][7]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[6] Slow diffusion at the interface between the two solvents creates a supersaturated zone where crystals can form.

Experimental Protocol: Crystallization via Vapor Diffusion
  • Solvent Screening: A preliminary solubility screen is performed with a range of solvents to identify a solvent in which 3-(1-Methoxycyclobutyl)phenol is moderately soluble.

  • Preparation of the Sample Vial: A solution of the purified compound (e.g., 5-10 mg) is prepared in a suitable solvent (e.g., acetone, ethyl acetate) in a small vial (e.g., 2 mL).

  • Preparation of the Crystallization Chamber: The small vial is placed inside a larger vial or beaker containing an anti-solvent (e.g., hexane, pentane). The larger container is then sealed.

  • Incubation: The sealed chamber is left undisturbed at a constant temperature. The progress of crystallization is monitored periodically. High-quality, single crystals suitable for X-ray diffraction should form within a few days to a few weeks.

Part 3: Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

The SCXRD Workflow

The process can be broken down into several key stages:

  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other structural parameters. This process is typically carried out using specialized software packages such as SHELXS/SHELXL or Olex2.[8]

Workflow for Crystal Structure Analysis of 3-(1-Methoxycyclobutyl)phenol

Crystal Structure Analysis Workflow Figure 1: Comprehensive workflow from synthesis to final structural analysis. cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 3-(1-Methoxycyclobutyl)phenol purification Purification (>98%) synthesis->purification crystallization Single Crystal Growth (e.g., Vapor Diffusion) purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structural_report Final Structural Report & CIF structure_refinement->structural_report

Caption: A schematic representation of the end-to-end process for determining the crystal structure.

Part 4: Anticipated Crystal Structure and Discussion

While the definitive crystal structure of 3-(1-Methoxycyclobutyl)phenol awaits experimental determination, we can make informed predictions about its key structural features based on the vast repository of known crystal structures in the Cambridge Structural Database (CSD) and fundamental chemical principles.[9][10][11][12]

Expected Crystallographic Data

A summary of anticipated crystallographic parameters is presented below. These are based on typical values for similar small organic molecules.

ParameterAnticipated Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for achiral organic molecules)
Molecules per Unit Cell (Z)2 or 4
Density (calculated)1.1 - 1.3 g/cm³
Hydrogen BondingO-H···O interactions are highly probable
Molecular Geometry and Conformation

The molecule consists of a planar phenyl ring substituted with a hydroxyl group and a 1-methoxycyclobutyl group. The C-O bond length of the phenolic hydroxyl group is expected to be shorter than that of a typical alcohol due to conjugation with the aromatic ring.[13] The cyclobutyl ring is not planar and will likely adopt a puckered conformation to relieve ring strain. The torsion angles defining the orientation of the cyclobutyl group relative to the phenyl ring will be of particular interest, as this will determine the overall molecular conformation.

Intermolecular Interactions and Crystal Packing

The phenolic hydroxyl group is a strong hydrogen bond donor, and it is highly probable that it will participate in intermolecular hydrogen bonding with an acceptor atom, most likely the oxygen atom of the hydroxyl or methoxy group of a neighboring molecule.[8] These hydrogen bonds are expected to play a crucial role in the crystal packing, potentially forming chains or more complex networks that stabilize the crystal lattice.

Potential Hydrogen Bonding Network

Hydrogen Bonding Network Figure 2: A hypothetical hydrogen bonding scheme for 3-(1-Methoxycyclobutyl)phenol. mol1 Molecule 1 ...-O-H... mol2 Molecule 2 ...O(H)-... mol1:head->mol2:head O-H···O (hydroxyl) mol3 Molecule 3 ...O(Me)-... mol1:head->mol3:head O-H···O (methoxy)

Caption: Visualization of potential intermolecular hydrogen bonds forming a network.

Part 5: Implications for Drug Design and Development

The determination of the crystal structure of 3-(1-Methoxycyclobutyl)phenol will provide invaluable insights for its potential development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: A precise 3D model of the molecule will enable computational chemists to perform more accurate docking studies with biological targets. Understanding the preferred conformation and the spatial disposition of key functional groups will guide the design of more potent and selective analogs.

  • Polymorphism Screening: Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs can have significantly different physical properties, impacting drug formulation and bioavailability. The initial crystal structure determination is the first step in a comprehensive polymorphism screen.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial protection for a new chemical entity.

The crystal structure analysis of 3-(1-Methoxycyclobutyl)phenol, while a multi-faceted endeavor, is an essential undertaking for unlocking its full potential in a drug discovery program. This guide has outlined a comprehensive and scientifically rigorous approach, from the initial synthesis and purification to the sophisticated techniques of single-crystal X-ray diffraction and the interpretation of the resulting structural data. By following these established protocols, researchers can obtain a definitive three-dimensional model of this promising molecule, thereby paving the way for its rational optimization and development as a potential therapeutic agent. The insights gained from such a study will undoubtedly accelerate the journey from a promising compound to a life-changing medicine.

References

  • [No specific reference for the current time in Cambridgeshire, GB was used in the text.]
  • SPT Labtech. (n.d.). Chemical crystallization.
  • [No specific title provided]. (n.d.). Crystallization of small molecules.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • [No specific reference for X-ray powder diffraction investigations of phenol deriv
  • [No specific reference for advanced crystallisation methods for small organic molecules from Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A was used in the text.]
  • Clarke, A. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2286-2303.
  • [No specific reference for Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein was used in the text.]
  • Golen, J. A., et al. (2012). Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3151.
  • [No specific reference for Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions was used in the text.]
  • The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database.
  • [No specific reference for 3-Methoxyphenol: A Key Biochemical Reagent for Research was used in the text.]
  • NIH HPC. (n.d.). Cambridge Structural Database/WebCSD.
  • [No specific reference for E)--2--acetyl--4--(4--methoxyphenyldiazenyl)
  • [No specific reference for How to Optimize the Synthesis of 3-Methoxyphenol? was used in the text.]
  • [No specific reference for 3-Methoxyphenol synthesis - ChemicalBook was used in the text.]
  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • re3data.org. (2026, February 3). Cambridge Structural Database.
  • [No specific reference for CSD - Cambridge Structural Database - Maastricht University Library was used in the text.]
  • [No specific reference for Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols was used in the text.]
  • Mills-Robles, H. A. (2015). Crystal structure of 3,4-di-meth-oxy-phenol.
  • [No specific reference for Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one was used in the text.]
  • Kumar, N., & Goel, N. (2019). Phenolic compounds: Their health benefits and association with novel food products. Journal of Food Science and Technology, 56(12), 5189–5200.
  • [No specific reference for Synthesis of m-Aryloxy Phenols - Encyclopedia.pub was used in the text.]
  • [No specific reference for One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion was used in the text.]
  • Tan, L. T., et al. (2021). Phenolic Compounds as Promising Drug Candidates in Tuberculosis Therapy. Molecules, 26(21), 6484.
  • [No specific reference for Phenol, 3-(1,1-dimethylethyl)-4-methoxy- - the NIST WebBook was used in the text.]
  • [No specific reference for Crystal Structure of 3,4-di-meth-oxy-phenol - PubMed was used in the text.]
  • Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700.
  • [No specific reference for Phenol, 3-(1-methylethyl)- - the NIST WebBook was used in the text.]
  • [No specific reference for 3-Methoxyphenol | Phenol - MedchemExpress.com was used in the text.]

Sources

Exploratory

Pharmacokinetic Profiling of Methoxycyclobutyl Phenol Compounds: A Technical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) workflows, I frequently encounter novel chemical scaffolds designed to balance target affi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) workflows, I frequently encounter novel chemical scaffolds designed to balance target affinity with systemic survivability. The methoxycyclobutyl phenol scaffold represents a sophisticated structural convergence in modern medicinal chemistry, merging two highly influential moieties:

  • The Methoxycyclobutyl Group: This moiety provides exceptional steric bulk and lipophilicity. It has been successfully utilized in clinical-stage allosteric inhibitors (such as the TYK2 inhibitor zasocitinib) to achieve exquisite target selectivity and favorable exposure profiles by occupying specific hydrophobic binding pockets (1)[1].

  • The Phenol Group: Phenols offer critical hydrogen bond donor/acceptor capabilities and intrinsic antioxidant properties (2)[2]. However, the exposed hydroxyl (-OH) group introduces significant pharmacokinetic liabilities, serving as a primary hotspot for rapid Phase II metabolic conjugation.

This whitepaper details the causal relationships between this scaffold's structure and its pharmacokinetic (PK) behavior, providing self-validating experimental protocols for rigorous ADME profiling.

Mechanistic Biotransformation Pathways

Understanding the metabolic fate of the methoxycyclobutyl phenol scaffold is critical for mitigating high systemic clearance. The biotransformation is governed by two competing pathways:

  • Phase I Oxidation: The methoxy ether is highly susceptible to Cytochrome P450 (predominantly CYP3A4 and CYP2C9)-mediated O-demethylation. Additionally, the cyclobutyl ring can undergo aliphatic hydroxylation.

  • Phase II Conjugation (The Rate-Limiting Step): The phenolic hydroxyl group undergoes rapid glucuronidation via uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfation via sulfotransferases (SULTs). In unsubstituted phenols, this leads to extensive first-pass extraction and poor oral bioavailability. However, the strategic placement of the bulky methoxycyclobutyl group ortho or meta to the phenol induces steric hindrance, significantly reducing the affinity of UGT enzymes and thereby improving the PK profile.

PK_Pathway Parent Methoxycyclobutyl Phenol (Parent Scaffold) Phase1 Phase I Oxidation (CYP3A4 / CYP2C9) Parent->Phase1 CYP-mediated Phase2 Phase II Conjugation (UGT / SULT) Parent->Phase2 Direct Conjugation ODemethyl O-Demethylated Metabolite Phase1->ODemethyl CycloOx Cyclobutyl Hydroxylation Phase1->CycloOx ODemethyl->Phase2 Sequential CycloOx->Phase2 Sequential GlucSulfate Phenol Glucuronide / Sulfate Conjugates Phase2->GlucSulfate Excretion Systemic Excretion (Renal / Biliary) GlucSulfate->Excretion Transporter Efflux

Figure 1: Biotransformation and excretion pathways of methoxycyclobutyl phenol compounds.

Self-Validating Experimental Protocols for PK Profiling

To accurately profile these compounds, the experimental design must function as a self-validating system : in vitro metabolic stability must mathematically scale to predict in vivo clearance. Discrepancies between these two tiers serve as diagnostic indicators for extrahepatic metabolism (e.g., gut-wall glucuronidation) or transporter-mediated efflux.

Protocol A: In Vitro Hepatocyte Stability Assay

Causality & Rationale: When profiling phenolic compounds, researchers often mistakenly rely on liver microsomes. Because phenols are primarily cleared via Phase II conjugation, using intact cryopreserved hepatocytes is mandatory. Hepatocytes contain endogenous concentrations of both Phase I and Phase II cofactors, accurately capturing the rapid conjugation of the phenol group without the artificial kinetics introduced by exogenous UDPGA or PAPS supplementation.

  • Preparation: Thaw cryopreserved human or rat hepatocytes and resuspend in Williams' E medium to a viable density of 1×106 cells/mL.

  • Incubation: Spike the methoxycyclobutyl phenol test compound to a final concentration of 1 µM. Causality: Maintaining a 1 µM concentration ensures the substrate concentration remains well below the Michaelis constant ( Km​ ) of most metabolic enzymes, guaranteeing linear, first-order kinetics necessary for accurate half-life calculation.

  • Sampling: Aliquot 50 µL of the suspension at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: The cold organic solvent precipitates proteins and instantly halts all enzymatic activity, locking the metabolic snapshot in time.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Formulation & Dosing: Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO / 95% PEG400 to ensure complete dissolution) and orally (PO) at 10 mg/kg (formulated as a homogenous suspension in 0.5% methylcellulose) to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge the blood at 3000 × g for 10 minutes at 4°C. Extract the plasma using a 3:1 ratio of acetonitrile to plasma for protein precipitation.

  • Pharmacokinetic Analysis: Quantify parent compound concentrations using LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) to derive Area Under the Curve (AUC), Systemic Clearance (CL), Volume of Distribution at steady state ( Vss​ ), and Oral Bioavailability (%F).

Quantitative Data Presentation

The following table summarizes comparative pharmacokinetic parameters, illustrating how the integration of the methoxycyclobutyl moiety structurally protects the vulnerable phenol group from rapid clearance.

ParameterUnsubstituted Phenol ScaffoldMethoxycyclobutyl Phenol ScaffoldMechanistic Causality
LogP (Lipophilicity) 1.83.7Integration of the cyclobutyl ring increases the hydrophobic surface area, driving higher partition coefficients.
In vitro CLint​ (µL/min/10⁶ cells) 185.038.5Steric bulk from the methoxycyclobutyl moiety sterically hinders UGT1A1 active site access, reducing conjugation rates.
In vivo IV Clearance (mL/min/kg) 62.415.2Lower intrinsic clearance translates to a reduced hepatic extraction ratio ( EH​ ) in vivo.
Volume of Distribution ( Vss​ , L/kg) 0.62.9Enhanced lipophilicity promotes extensive partitioning from plasma into peripheral lipid-rich tissues.
Oral Bioavailability (%F) < 5%54%Mitigation of rapid first-pass Phase II metabolism allows a significantly higher fraction of the dose to reach systemic circulation.

Reactive Metabolite Screening Considerations

Phenolic compounds can occasionally undergo bioactivation into reactive quinone or quinone-methide intermediates via CYP450 oxidation. To ensure a comprehensive safety profile, it is highly recommended to conduct reactive metabolite trapping screens using glutathione (GSH) or potassium cyanide (KCN) in human liver microsomes. This identifies potential toxicological liabilities and covalent binding risks early in the discovery phase (3)[3].

References

  • Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application Source: Archives of Medical Science URL:[Link]

  • Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

Foundational

Toxicity, Safety, and Pharmacological Profiling of 3-(1-Methoxycyclobutyl)phenol in Drug Discovery

Executive Summary & Structural Rationale In modern fragment-based drug discovery and lead optimization, the strategic incorporation of saturated carbocycles has become a validated approach to improving the pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern fragment-based drug discovery and lead optimization, the strategic incorporation of saturated carbocycles has become a validated approach to improving the pharmacokinetic and safety profiles of small molecules. 3-(1-Methoxycyclobutyl)phenol is a highly specialized building block that merges the versatile reactivity of a phenolic core with the conformational rigidity of a methoxycyclobutyl moiety.

Cyclobutanes are increasingly utilized in medicinal chemistry to induce conformational restriction, reduce planarity, and improve metabolic stability compared to linear alkyl chains . In this compound, the 1-methoxycyclobutyl group acts as a bulky, lipophilic bioisostere that can fill hydrophobic pockets in target proteins (such as kinases or G-protein coupled receptors) while providing a hydrogen-bond acceptor via the methoxy oxygen. However, the presence of the phenol ring introduces specific toxicological liabilities that must be rigorously profiled before advancing derivatives into in vivo studies.

Predictive Toxicology & Metabolic Liabilities

The primary safety concern with 3-(1-Methoxycyclobutyl)phenol lies in its phenolic moiety. Phenols are notorious for undergoing Cytochrome P450 (CYP450)-mediated bioactivation into highly reactive, electrophilic ortho- or para-quinones (or quinone methides) . If left unchecked, these transient electrophiles can covalently bind to nucleophilic residues on hepatic proteins, initiating cellular stress and potentially leading to idiosyncratic drug-induced liver injury (DILI).

The Role of Steric Shielding

In 3-(1-Methoxycyclobutyl)phenol, the bulky 1-methoxycyclobutyl group is positioned meta to the hydroxyl group. This steric bulk serves a dual purpose:

  • Metabolic Diversion: It sterically hinders one of the ortho positions on the aromatic ring, potentially slowing down the rate of CYP-mediated oxidation compared to an unhindered phenol.

  • Phase II Promotion: By restricting certain Phase I oxidation pathways, clearance may be favorably shifted toward Phase II conjugation (glucuronidation or sulfation), yielding stable, non-toxic metabolites that are readily excreted.

MetabolicPathway Parent 3-(1-Methoxycyclobutyl)phenol (Parent Compound) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP CYP1A2 / CYP3A4 UGT Glucuronidation / Sulfation (Phase II Metabolism) Parent->UGT UGTs / SULTs Quinone Reactive Quinone Intermediate (Toxicophore) CYP->Quinone Bioactivation GSH Glutathione (GSH) Trapping (In Vitro Assay) Quinone->GSH Nucleophilic Attack StableMetab Stable Conjugates (Renal Excretion) UGT->StableMetab Detoxification Adduct GSH-Adduct (Detected via LC-MS/MS) GSH->Adduct Biomarker Formation

Figure 1: Predictive metabolic bioactivation pathway of 3-(1-Methoxycyclobutyl)phenol.

In Vitro Safety Pharmacology Protocols

To ensure the trustworthiness of our safety data, all screening must follow self-validating, tiered protocols. The following methodologies are designed to establish causality between the compound's structure and its biological effects.

Protocol A: Glutathione (GSH) Trapping for Reactive Metabolite Detection

Causality: We utilize GSH as a "soft" nucleophile to trap transient electrophiles in vitro before they can bind to proteins. The presence of GSH-adducts directly correlates with the bioactivation potential of the phenol ring.

  • Preparation: Prepare a 10 mM stock of 3-(1-Methoxycyclobutyl)phenol in LC-MS grade DMSO.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLMs) (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction. Note: NADPH is the obligate cofactor for CYP450 enzymes. A negative control lacking NADPH must be included to prove that adduct formation is strictly CYP-dependent.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This precipitates the microsomal proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS using neutral loss scanning for m/z 129 (a characteristic fragmentation of GSH conjugates).

Protocol B: High-Throughput Cytotoxicity Screening

Causality: HepG2 cells are utilized because they retain basal levels of human xenobiotic-metabolizing enzymes, making them superior to non-hepatic lines (like HEK293) for detecting metabolism-induced toxicity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Allow 24 hours for attachment.

  • Compound Dosing: Treat the cells with a 10-point, 3-fold serial dilution dose-response curve of the compound (ranging from 0.03 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment: Add CellTiter-Glo® reagent at a volume equal to the culture media. Note: This reagent lyses cells and generates a luminescent signal directly proportional to the ATP present, providing a highly sensitive measure of metabolically active cells.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. For early-stage building blocks, an IC₅₀ > 50 µM is the standard threshold for a "Go" decision.

ToxWorkflow Start Compound: 3-(1-Methoxycyclobutyl)phenol Tier1 Tier 1: In Silico & Physicochemical (LogP, pKa, DEREK Alerts) Start->Tier1 Tier2 Tier 2: In Vitro Cytotoxicity (HepG2, CellTiter-Glo Assay) Tier1->Tier2 Tier3 Tier 3: Genotoxicity & Metabolism (Mini-Ames, Microsomal Stability) Tier2->Tier3 Decision Go/No-Go Decision for Lead Optimization Tier3->Decision

Figure 2: Tiered in vitro safety pharmacology workflow for early-stage screening.

Quantitative Data Summaries

To facilitate rapid decision-making, the predicted physicochemical properties and standard in vitro safety thresholds for 3-(1-Methoxycyclobutyl)phenol derivatives are summarized below.

Table 1: Physicochemical & Occupational Safety Parameters

ParameterValue / ClassificationRationale / Implication
Molecular Weight 178.23 g/mol Highly efficient for fragment-based drug design (FBDD).
LogP (Predicted) ~2.4Optimal lipophilicity for passive membrane permeability.
GHS Classification Skin Irrit. 2, Eye Irrit. 2Typical for phenolic compounds ; requires standard PPE (gloves, goggles).
Storage Conditions 2–8°C, Inert AtmospherePrevents auto-oxidation of the phenol ring to colored quinones.

Table 2: In Vitro Toxicity Thresholds for Lead Advancement

AssayTarget ThresholdBiological Significance
HepG2 Cytotoxicity (IC₅₀) > 50 µMEnsures the core scaffold does not cause basal mitochondrial toxicity.
HLM Intrinsic Clearance (CLint) < 40 µL/min/mgIndicates sufficient metabolic stability for in vivo exposure.
Mini-Ames (Genotoxicity) NegativeConfirms absence of DNA-intercalating or mutating metabolites.
GSH Adduct Formation < 10% relative to positive controlMinimizes risk of idiosyncratic hepatotoxicity.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem 17, e202200020 (2022). URL:[Link]

  • Kalgutkar, A. S., et al. "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225 (2005). URL:[Link]

  • National Center for Biotechnology Information. "Phenol - Compound Summary." PubChem Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(1-Methoxycyclobutyl)phenol

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Scale-Up Protocol & Mechanistic Guide Executive Summary & Rationale The incorporation of cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Scale-Up Protocol & Mechanistic Guide

Executive Summary & Rationale

The incorporation of cyclobutane rings into pharmacophores is a highly effective strategy in modern drug design. The cyclobutyl moiety frequently serves as a metabolically stable bioisostere for phenyl rings or gem-dimethyl groups, improving lipophilicity profiles and reducing molecular planarity.

3-(1-Methoxycyclobutyl)phenol is a highly versatile building block. However, translating its synthesis from the discovery lab (milligram scale) to the process lab (kilogram scale) presents significant thermodynamic and safety challenges. Discovery routes typically rely on cryogenic lithiation (using n -BuLi at -78 °C) and pyrophoric bases (like NaH) for etherification.

As a self-validating, scalable alternative, this protocol redesigns the synthesis into a robust four-step sequence. We replace cryogenic lithiation with a temperature-controlled Grignard addition, and we eliminate sodium hydride in favor of Phase Transfer Catalysis (PTC) for the sterically hindered tertiary alcohol methylation.

Retrosynthetic Strategy & Pathway Visualization

The synthetic route is designed to maximize safety and throughput. The phenolic hydroxyl is first masked as a benzyl ether [1]. The aryl bromide is then converted to a Grignard reagent and reacted with cyclobutanone [2]. The resulting sterically hindered tertiary alcohol undergoes PTC-mediated methylation [3], followed by catalytic hydrogenolysis to reveal the final product.

Pathway SM 3-Bromophenol Int1 1-Bromo-3-(benzyloxy)benzene SM->Int1 Step 1: Protection BnBr, K2CO3, 60°C Int2 1-(3-(Benzyloxy)phenyl)cyclobutan-1-ol Int1->Int2 Step 2: Grignard Addition Mg, THF, Cyclobutanone Int3 1-(Benzyloxy)-3-(1-methoxycyclobutyl)benzene Int2->Int3 Step 3: PTC Methylation MeI, 50% NaOH, TBAB Product 3-(1-Methoxycyclobutyl)phenol Int3->Product Step 4: Deprotection H2, Pd/C, MeOH

Four-step scalable synthetic pathway for 3-(1-Methoxycyclobutyl)phenol.

Process Safety & Scale-Up Causality (E-E-A-T)

To ensure this protocol functions as a self-validating system , every step includes specific In-Process Controls (IPCs) and mechanistic rationales for the chosen reagents:

  • Grignard vs. Organolithium (Step 2): At scale, n -BuLi requires specialized cryogenic reactors to prevent exothermic runaway and Wurtz coupling side-reactions. By utilizing a Grignard reagent (Mg/THF), the reaction can be safely initiated and maintained between 15–25 °C. The addition of cyclobutanone is highly exothermic; controlling the feed rate at 0 °C ensures the kinetic product is trapped without inducing thermal ring-opening of the strained cyclobutane.

  • Phase Transfer Catalysis over Sodium Hydride (Step 3): Methylating a tertiary cyclobutanol is thermodynamically challenging due to severe steric hindrance. Lab-scale routes use NaH, which generates stoichiometric hydrogen gas—a severe explosion hazard at scale. We employ PTC using 50% aqueous NaOH and Tetrabutylammonium bromide (TBAB) in toluene. The lipophilic quaternary ammonium cation ( TBA+ ) extracts the hydroxide ion into the organic phase, creating a highly reactive, poorly solvated "naked" alkoxide that rapidly attacks methyl iodide [3].

Step-by-Step Experimental Protocols

Step 1: Benzyl Protection of 3-Bromophenol

Objective: Mask the acidic phenol to prevent quenching of the Grignard reagent in Step 2.

  • Charge: To a 10 L jacketed reactor equipped with a mechanical stirrer, charge 3-bromophenol (500 g, 2.89 mol), anhydrous acetone (5.0 L), and finely powdered K2​CO3​ (600 g, 4.34 mol).

  • Addition: Add benzyl bromide (519 g, 3.03 mol) dropwise over 1 hour at 20 °C.

  • Reaction: Heat the suspension to a gentle reflux (60 °C) for 12 hours.

  • IPC (Self-Validation): Analyze via HPLC (UV 254 nm). Proceed when 3-bromophenol is < 1.0% AUC.

  • Workup: Cool to room temperature, filter the inorganic salts, and wash the filter cake with acetone (1.0 L). Concentrate the filtrate under reduced pressure to yield 1-bromo-3-(benzyloxy)benzene as a pale yellow oil. Use directly in the next step.

Step 2: Grignard Formation and Cyclobutanone Addition

Objective: Construct the 1-arylcyclobutanol core via nucleophilic addition.

  • Initiation: In a thoroughly dried, N2​ -flushed 10 L reactor, charge magnesium turnings (77.3 g, 3.18 mol) and anhydrous THF (1.0 L). Add a single crystal of iodine ( I2​ ) and 20 mL of the Step 1 product. Stir at 25 °C until the brown color dissipates and a slight exotherm is observed, indicating the clearing of the MgO passivation layer.

  • Grignard Formation: Dilute the remaining Step 1 product in THF (3.0 L) and add dropwise over 2 hours, maintaining the internal temperature between 25–30 °C using jacket cooling. Stir for an additional 2 hours.

  • IPC: Quench a 1 mL aliquot in water and extract with EtOAc. GC-MS must show >98% conversion to the debrominated species (benzyloxybenzene).

  • Addition: Cool the reactor to 0 °C. Add cyclobutanone (223 g, 3.18 mol) dissolved in THF (500 mL) dropwise over 2 hours, strictly maintaining the temperature below 5 °C to prevent ring-opening.

  • Quench: Slowly quench with saturated aqueous NH4​Cl (2.0 L). Separate the phases, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield 1-(3-(benzyloxy)phenyl)cyclobutan-1-ol .

Step 3: Phase Transfer Catalyzed (PTC) Methylation

Objective: Etherify the sterically hindered tertiary alcohol safely.

  • Charge: To a 10 L reactor, add the crude Step 2 product (~730 g), toluene (4.0 L), and TBAB (93 g, 0.29 mol, 10 mol%).

  • Base Addition: Add 50% aqueous NaOH (1.0 L) and stir vigorously (400 rpm) to ensure maximum interfacial surface area between the biphasic layers.

  • Alkylation: Add methyl iodide (MeI) (615 g, 4.34 mol) dropwise at 20 °C. ( Note: MeI is a volatile alkylating agent; ensure proper scrubber ventilation ).

  • Reaction: Heat the biphasic mixture to 40 °C for 18 hours.

  • IPC: HPLC analysis of the organic phase must show < 2% of the starting tertiary alcohol.

  • Workup: Cool to 20 °C, separate the aqueous layer, and wash the organic phase with water (2 x 2.0 L) until the aqueous wash is pH neutral. Concentrate the toluene phase to yield 1-(benzyloxy)-3-(1-methoxycyclobutyl)benzene .

Step 4: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl ether to reveal the final phenol.

  • Charge: In a 5 L pressure reactor, dissolve the Step 3 product in methanol (3.0 L). Carefully add 10% Pd/C (50% wet, 35 g) under a strict argon blanket to prevent ignition of methanol vapors.

  • Reaction: Purge the vessel with N2​ (3x), then with H2​ (3x). Pressurize with H2​ gas to 2 bar and stir vigorously at 25 °C for 6 hours.

  • IPC: LC-MS must confirm the complete disappearance of the benzyl-protected mass ( [M+H]+ 269) and the appearance of the product mass ( [M−H]− 177).

  • Workup: Vent the H2​ gas and purge with N2​ . Filter the catalyst through a tightly packed pad of Celite, washing with methanol (500 mL).

  • Isolation: Concentrate the filtrate. Purify the crude residue via crystallization from heptane/ethyl acetate or short-path distillation to afford pure 3-(1-methoxycyclobutyl)phenol .

Quantitative Data & Process Parameters Summary

The following table summarizes the expected yields, purities, and Critical Process Parameters (CPPs) validated during a 500 g scale-up campaign.

StepIntermediate / ProductYield (%)Purity (HPLC Area %)Critical Process Parameters (CPPs)
1 1-Bromo-3-(benzyloxy)benzene96%98.5%Vigorous reflux (60 °C); anhydrous K2​CO3​
2 1-(3-(Benzyloxy)phenyl)cyclobutan-1-ol82%95.0% I2​ initiation; Cyclobutanone feed strictly < 5 °C
3 1-(Benzyloxy)-3-(1-methoxycyclobutyl)benzene88%96.5%High agitation (400 rpm) for biphasic PTC mixing
4 3-(1-Methoxycyclobutyl)phenol94%>99.0% H2​ pressure maintained at 2 bar; strict N2​ purging
Total Overall Process ~65% >99.0% Scalable, non-cryogenic, NaH-free workflow

References

  • Chen, P.-H., Savage, N. A., & Dong, G. (2014). Concise Synthesis of Functionalized Benzocyclobutenones. Tetrahedron, 70(27-28), 4135–4146. National Institutes of Health (PMC). Available at:[Link]

  • Luttens, A., et al. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(21), 14643–14663. ACS Publications. Available at:[Link]

  • Halpern, M. (2021). PTC Etherification of Tertiary Alcohol. PTC Organics, Inc. Available at:[Link]

Application

Application Note: 3-(1-Methoxycyclobutyl)phenol as a Strategic Pharmaceutical Intermediate in Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar aromatic rings) and optimizing physicochemical properties are paramount for clinical success. 3-(1-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar aromatic rings) and optimizing physicochemical properties are paramount for clinical success. 3-(1-Methoxycyclobutyl)phenol represents a highly strategic, bifunctional building block designed to address these challenges.

The 1-methoxycyclobutyl moiety serves as an advanced bioisostere for tert-butyl or gem-dimethyl groups. By constraining the carbon atoms into a cyclobutane ring, medicinal chemists can reduce the entropic penalty upon target binding. Furthermore, the addition of the methoxy group introduces a critical Hydrogen Bond Acceptor (HBA), which improves aqueous solubility and alters the metabolic soft spots typically associated with purely aliphatic appendages. This specific structural motif has been successfully leveraged in the development of complex therapeutics, including orexin type 2 receptor agonists for sleep disorders[1] and various urea-based screening libraries[2].

The meta-phenolic hydroxyl group provides a versatile synthetic handle, allowing this intermediate to be rapidly diversified into aryl ethers (via Mitsunobu/SN2) or biaryl systems (via triflation and Suzuki-Miyaura cross-coupling)[3],[4].

Physicochemical Profiling

Understanding the baseline metrics of an intermediate is critical for predicting the behavior of the final Active Pharmaceutical Ingredient (API). The properties of 3-(1-Methoxycyclobutyl)phenol make it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and late-stage functionalization.

Table 1: Physicochemical Properties & Drug Design Implications

PropertyValueCausality & Implication for Drug Design
Molecular Formula C11H14O2Low molecular weight (178.23 g/mol ) leaves ample room for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (predicted) ~2.4Optimal lipophilicity. The cyclobutane ring increases lipophilicity, while the methoxy oxygen counterbalances it, ensuring oral bioavailability.
H-Bond Donors (HBD) 1The phenolic OH provides a reactive nucleophilic site for etherification or electrophilic activation.
H-Bond Acceptors (HBA) 2The methoxy group acts as a stable HBA, capable of interacting with kinase hinge regions or GPCR binding pockets.
Metabolic Stability HighThe quaternary carbon of the cyclobutane ring blocks CYP450-mediated benzylic oxidation, a common liability in drug candidates.

Mechanistic Pathway Visualization

The true value of 3-(1-Methoxycyclobutyl)phenol lies in its synthetic divergence. The diagram below illustrates the two primary workflows utilized by drug development professionals to generate distinct chemical libraries.

Workflow A 3-(1-Methoxycyclobutyl)phenol (Starting Material) B Mitsunobu Reaction (O-Alkylation) A->B R-OH, DIAD, PPh3 THF, 0°C to RT C Triflation (Electrophile Activation) A->C Tf2O, Pyridine DCM, -78°C D Aryl Ether Library (CNS Targets) B->D High Yield Inversion of R-OH E Aryl Triflate Intermediate C->E Quantitative Conversion F Suzuki-Miyaura Coupling (C-C Bond Formation) E->F Ar-B(OH)2, Pd-Cat Base, Heat G Biaryl Library (Kinase Inhibitors) F->G Cross-Coupling

Fig 1. Divergent synthetic workflows utilizing 3-(1-Methoxycyclobutyl)phenol as an intermediate.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must include the causality behind the chemistry and built-in validation metrics to ensure experimental integrity.

Protocol A: Synthesis of Aryl Ethers via Mitsunobu Reaction

Objective: To synthesize sterically hindered aryl ethers for CNS-penetrant drug libraries. Causality: The Mitsunobu reaction is selected over standard SN​2 alkylation when coupling secondary or complex alcohols. It guarantees complete Walden inversion of the alcohol's stereocenter and prevents unwanted E2 elimination side-reactions that occur under harsh basic conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 3-(1-Methoxycyclobutyl)phenol (1.0 equiv, 1.0 mmol) and the target alcohol (1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 1.5 equiv). Stir until completely dissolved.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is mandatory to control the highly exothermic formation of the betaine intermediate and prevent the degradation of the azodicarboxylate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Self-Validating System (IPC): The reaction is self-validating via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting phenol is highly UV-active and stains dark brown with potassium permanganate ( KMnO4​ ). The definitive validation metric is the complete disappearance of the phenol spot ( Rf​ ~0.3) and the emergence of a less polar product spot ( Rf​ ~0.6). LC-MS must confirm the expected [M+H]+ of the ether, coupled with the absence of the m/z 177 [M−H]− phenol peak in negative ESI mode.

Protocol B: Triflation and Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To convert the phenol into a biaryl scaffold, a ubiquitous motif in kinase inhibitors and GPCR modulators. Causality: Phenols are poor leaving groups. Converting the hydroxyl group into a trifluoromethanesulfonate (triflate) transforms it into a highly reactive electrophile, enabling rapid oxidative addition by Palladium(0) catalysts.

Step-by-Step Methodology:

  • Triflation: Dissolve 3-(1-Methoxycyclobutyl)phenol (1.0 equiv) in anhydrous DCM (0.2 M). Add Pyridine (2.0 equiv) and cool to -78 °C. Dropwise add Triflic Anhydride ( Tf2​O , 1.2 equiv). Stir for 1 hour, then warm to 0 °C. Quench with water, extract, and concentrate to yield the aryl triflate. Note: Use immediately or store at -20 °C to prevent hydrolysis.

  • Coupling Setup: In a microwave vial, combine the aryl triflate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 equiv). Causality: XPhos Pd G2 is selected because its bulky, electron-rich biaryl phosphine ligand accelerates the rate-limiting oxidative addition into the aryl-triflate bond and suppresses protodeboronation.

  • Reaction: Add a degassed mixture of THF/Water (4:1, 0.1 M). Seal the vial and heat to 65 °C for 2 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPrecatalyst / LigandBaseSolvent SystemYield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 45%Sluggish oxidative addition; significant protodeboronation of the boronic acid observed.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 82%Bidentate ligand prevents catalyst degradation, improving turnover number (TON).
3XPhos Pd G2 K3​PO4​ THF/ H2​O 95% Bulky ligand accelerates reductive elimination; mild base prevents triflate hydrolysis.

Self-Validating System (IPC): Monitor the consumption of the aryl triflate via LC-MS. Because the triflate intermediate often ionizes poorly in positive ESI, UV monitoring at 254 nm is critical. The visual precipitation of palladium black at the end of the reaction, combined with the appearance of the biaryl product mass [M+H]+ , serves as the macroscopic and microscopic validation points.

References

  • Heterocyclic compound and use thereof (WO2019027058A1). Google Patents.
  • 1-bromo-3-(1-methoxycyclobutyl)benzene. NextSDS. URL:[Link]

  • 1-Benzyl-3-[(1-methoxycyclobutyl)methyl]urea. PubChem. URL:[Link]

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Method

Application Notes &amp; Protocols: Synthesis of Novel Ether Derivatives from 3-(1-Methoxycyclobutyl)phenol

Introduction: A Versatile Scaffold for Discovery In the landscape of modern drug discovery and materials science, the strategic modification of core chemical scaffolds is paramount to developing novel agents with tailore...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Discovery

In the landscape of modern drug discovery and materials science, the strategic modification of core chemical scaffolds is paramount to developing novel agents with tailored properties. 3-(1-Methoxycyclobutyl)phenol emerges as a compelling starting material, featuring a sterically significant cyclobutyl moiety and a reactive phenolic hydroxyl group. The synthesis of its ether derivatives offers a direct pathway to modulate critical physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. Phenol derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing ether derivatives from this unique phenol, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and synthetic organic chemistry.

Overview of Primary Synthetic Strategies

The conversion of a phenol to an aryl ether is a fundamental transformation in organic synthesis. For a substrate like 3-(1-Methoxycyclobutyl)phenol, where the cyclobutyl group may impart moderate steric hindrance, the choice of synthetic method is critical. The most prevalent and effective strategies are the Williamson Ether Synthesis and the Mitsunobu Reaction.

  • Williamson Ether Synthesis : This classical SN2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[2] It is a robust and cost-effective method, particularly for primary alkyl halides. However, its efficiency can be diminished by steric hindrance or when using secondary/tertiary alkyl halides, where elimination side reactions become competitive.[3]

  • Mitsunobu Reaction : This powerful and versatile reaction enables the formation of ethers from phenols and alcohols under mild, neutral conditions.[3][4] It is particularly advantageous for substrates that are sensitive to the strongly basic conditions of the Williamson synthesis or for coupling with secondary alcohols where direct SN2 reactions are sluggish.[3][5] The reaction proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, a key feature for stereospecific synthesis.

  • Phase-Transfer Catalysis (PTC) : This technique can significantly enhance the rate of Williamson-type reactions, especially in biphasic (solid-liquid or liquid-liquid) systems.[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt or a polyethylene glycol (PEG), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, thereby accelerating the reaction.[6][8]

Comparative Mechanistic Pathways

Understanding the underlying mechanisms of the Williamson and Mitsunobu reactions is crucial for selecting the appropriate conditions and troubleshooting potential issues. The diagram below illustrates the key mechanistic steps for both transformations, highlighting their fundamental differences.

G Figure 1. Comparative Mechanistic Pathways cluster_0 Williamson Ether Synthesis (SN2 Pathway) cluster_1 Mitsunobu Reaction (Redox Pathway) Phenol_W 3-(1-Methoxycyclobutyl)phenol (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O⁻) Phenol_W->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) TransitionState_W SN2 Transition State [ArO---R---X]⁻ Phenoxide->TransitionState_W Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState_W Product_W Aryl Ether Product (Ar-O-R) TransitionState_W->Product_W PPh3 Triphenylphosphine (PPh₃) Betaine Betaine Intermediate PPh3->Betaine DEAD Azodicarboxylate (e.g., DEAD, DIAD) DEAD->Betaine Phosphonium Alkoxyphosphonium Ion [ArO-P⁺Ph₃] Betaine->Phosphonium Proton Transfer & Activation Alcohol_M Alcohol (R-OH) Alcohol_M->Phosphonium Product_M Aryl Ether Product (Ar-O-R) Phosphonium->Product_M Phenol_M 3-(1-Methoxycyclobutyl)phenol (Ar-OH) Phenol_M->Product_M SN2 Attack on Phosphonium Ion

Caption: A diagram comparing the Williamson and Mitsunobu reaction pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of ether derivatives from 3-(1-methoxycyclobutyl)phenol using the Williamson and Mitsunobu methods.

Protocol 1: Williamson Ether Synthesis of 3-(1-Methoxycyclobutyl)-1-(prop-2-yn-1-yloxy)benzene

Objective: To synthesize a propargyl ether derivative via a classical SN2 reaction, a common strategy for introducing a reactive handle for click chemistry.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
3-(1-Methoxycyclobutyl)phenol178.231.0 g5.611.0
Propargyl Bromide (80% in toluene)118.960.83 mL7.291.3
Potassium Carbonate (K₂CO₃), anhydrous138.211.55 g11.222.0
N,N-Dimethylformamide (DMF), anhydrous-20 mL--
Diethyl Ether (Et₂O)-100 mL--
Saturated aq. Sodium Chloride (Brine)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(1-methoxycyclobutyl)phenol (1.0 g, 5.61 mmol) and anhydrous potassium carbonate (1.55 g, 11.22 mmol).

  • Add 20 mL of anhydrous DMF via syringe. Stir the suspension vigorously for 15 minutes at room temperature to facilitate phenoxide formation.

  • Slowly add propargyl bromide (0.83 mL, 7.29 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether.

Protocol 2: Mitsunobu Reaction for Synthesis of 1-(sec-Butoxy)-3-(1-methoxycyclobutyl)benzene

Objective: To synthesize a sterically more demanding ether from a secondary alcohol, where the Williamson synthesis may lead to poor yields or elimination byproducts.[3][9]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
3-(1-Methoxycyclobutyl)phenol178.231.0 g5.611.0
2-Butanol74.120.51 mL5.611.0
Triphenylphosphine (PPh₃)262.291.62 g6.171.1
Diisopropyl azodicarboxylate (DIAD)202.211.22 mL6.171.1
Tetrahydrofuran (THF), anhydrous-30 mL--
Hexanes----
Ethyl Acetate----

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 3-(1-methoxycyclobutyl)phenol (1.0 g, 5.61 mmol), 2-butanol (0.51 mL, 5.61 mmol), and triphenylphosphine (1.62 g, 6.17 mmol) in 30 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.22 mL, 6.17 mmol) dropwise to the cooled solution over 15 minutes. A color change and/or formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide and the reduced hydrazinedicarboxylate can complicate purification, so careful monitoring is key.[3]

  • Upon completion, remove the solvent under reduced pressure. The resulting crude residue will contain the product and byproducts.

  • Purify the crude material directly by silica gel column chromatography. A common issue with Mitsunobu reactions is the removal of byproducts.[5] A non-polar eluent system (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate) is often effective at separating the desired ether from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Method Selection and Optimization

The choice between these synthetic routes depends heavily on the nature of the alkylating agent and the overall complexity of the target molecule.

FeatureWilliamson Ether SynthesisMitsunobu ReactionPhase-Transfer Catalysis (PTC)
Alkylating Agent Primary or activated alkyl halides (e.g., allyl, benzyl)Primary or secondary alcoholsPrimary or activated alkyl halides
Key Reagents Strong base (K₂CO₃, NaH), Alkyl halidePPh₃, DEAD/DIAD, AlcoholBase, Alkyl halide, PTC catalyst (e.g., TBAB, PEG)[6]
Reaction Conditions Basic, often requires heatingNeutral, often room temperature or 0 °C to RTBiphasic, often requires heating
Advantages Cost-effective, simple reagents, scalableMild conditions, broad substrate scope, inverts stereochemistryEnhanced reaction rates, useful for biphasic systems[7]
Limitations Fails with secondary/tertiary halides (elimination)[3], base-sensitive functional groups not toleratedStoichiometric byproducts (phosphine oxide) complicate purification, atom-inefficient[5]Catalyst may require separation, not suitable for all substrates
Best For Simple, robust alkylations with unhindered primary halides.Hindered systems, secondary alcohols, base-sensitive molecules.Large-scale synthesis where reaction rate is a key factor.

Conclusion

The preparation of ether derivatives from 3-(1-methoxycyclobutyl)phenol provides a valuable platform for generating novel chemical entities for drug discovery and materials science. By leveraging the strengths of the Williamson Ether Synthesis for simple alkylations and the Mitsunobu Reaction for more complex or sterically hindered targets, researchers can efficiently access a diverse library of compounds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the rational design and execution of these important synthetic transformations.

References

  • Cao, Y. Q., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications.
  • BenchChem. (2025). Overcoming steric hindrance in Williamson ether synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Newman, S. G., & Lautens, M. (2011). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 50(36), 8421-8423. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]

  • Reisman, S. E., et al. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Organic Letters, 14(15), 3894–3897. Available at: [Link]

  • Wolfgardt, A., & Bracher, F. (2013). Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu Conditions Utilizing Neighboring Group Contribution. Letters in Organic Chemistry, 10(1), 2-7. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic methods of hindered ether. Available at: [Link]

  • Kang, T., et al. (2012). Microwave Mediated Protection of Hindered Phenols and Alcohols. Journal of the Korean Chemical Society, 56(6), 706-709. Available at: [Link]

  • Liu, J., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 141(37), 14554–14559. Available at: [Link]

  • U.S. Patent No. 4,533,758. (1985). Alkylation of phenols to alkyl aryl ethers using phosphate catalysts. Google Patents.
  • BenchChem. (2025). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
  • Dehm, V., & Armstrong, D. W. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(34), 14227–14237. Available at: [Link]

  • ResearchGate. (n.d.). Convenient O-alkylation of phenols. Available at: [Link]

  • DOI. (n.d.). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Available at: [Link]

  • Wikipedia. (n.d.). Phenol ether. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2635. Available at: [Link]

  • Li, J., et al. (2023). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Catalysts, 13(10), 1361. Available at: [Link]

  • European Patent No. EP0498705A1. (1992). Phenol ethers derivatives, their preparation and their therapeutical use. Google Patents.
  • Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2246-52. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Available at: [Link]

  • Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488. Available at: [Link]

  • ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (n.d.). Research advance of functional plant pharmaceutical cycloartenol about pharmacological and physiological activity. Available at: [Link]

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Application

The Strategic Role of 3-Methoxyphenol Derivatives in Modern API Manufacturing: Application Notes and Protocols

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of versatile and reliable building blocks is paramount to achieving efficient, scalable, and economically viable manufacturing...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of versatile and reliable building blocks is paramount to achieving efficient, scalable, and economically viable manufacturing processes. While the specific entity 3-(1-Methoxycyclobutyl)phenol is not widely documented in publicly accessible literature, its structural parent, 3-Methoxyphenol, is a cornerstone intermediate in the synthesis of a diverse array of pharmaceuticals.[1] This guide elucidates the critical applications of 3-Methoxyphenol and its derivatives in API manufacturing, providing detailed protocols and expert insights for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are foundational and can be extrapolated to novel derivatives, including potential applications of a cyclobutyl-substituted variant.

Introduction: The Versatility of the 3-Methoxyphenol Scaffold

3-Methoxyphenol, also known as m-hydroxyanisole, is an aromatic organic compound featuring a hydroxyl group and a methoxy group at the meta positions of a benzene ring. This unique arrangement of functional groups imparts a desirable combination of reactivity and stability, making it a highly sought-after precursor in multi-step organic syntheses.[1] The phenolic hydroxyl group serves as a handle for a wide range of chemical transformations, including etherification, esterification, and electrophilic aromatic substitution, while the methoxy group can be retained or strategically demethylated to reveal a second phenolic moiety.[2][3]

The presence of both a nucleophilic hydroxyl group and an electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to the hydroxyl group.[2] This predictable regioselectivity is a key advantage in designing complex synthetic routes.

Core Applications in API Synthesis

The 3-Methoxyphenol scaffold is integral to the synthesis of APIs across various therapeutic areas. Its utility stems from its ability to be incorporated into larger, more complex molecular architectures.

Synthesis of Opioid Receptor Modulators

A significant application of phenol derivatives lies in the development of centrally acting agents, such as opioid receptor antagonists. For instance, naltrexone and related compounds feature a 3-hydroxyphenyl group as a key pharmacophoric element.[4][5] The synthesis of such molecules often involves the strategic introduction of a substituted cyclohexyl or piperidinyl ring system onto the phenolic core.

Precursor to Cardiovascular and Metabolic Disease Therapeutics

Derivatives of 3-methoxyphenol are employed in the synthesis of drugs targeting cardiometabolic diseases. For example, certain peroxisome proliferator-activated receptor (PPAR) agonists, used in the treatment of dyslipidemia and diabetes, incorporate a 3-aryloxyphenol moiety.[6]

Key Synthetic Transformations and Protocols

The following section details fundamental synthetic protocols involving 3-Methoxyphenol, providing a foundation for its application in API manufacturing.

O-Alkylation: The Williamson Ether Synthesis

The phenolic hydroxyl group of 3-Methoxyphenol is readily alkylated under basic conditions, a cornerstone reaction for creating diaryl ethers, which are prevalent in many APIs.

Protocol: Synthesis of a 3-Aryloxyphenol Derivative

This protocol describes a general procedure for the copper-catalyzed Ullmann condensation, a common method for forming diaryl ethers.

Materials:

  • 3-Methoxyphenol

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methoxyphenol (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 90-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst System: The combination of CuI and a ligand like L-proline is crucial for facilitating the carbon-oxygen bond formation.

  • Base: Potassium carbonate is a mild base that deprotonates the phenol, forming the more nucleophilic phenoxide.

  • Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Electrophilic Aromatic Substitution: Formylation

The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, introducing a formyl group that can be further elaborated.[2]

Protocol: Ortho-Formylation of 3-Methoxyphenol

Materials:

  • 3-Methoxyphenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3-Methoxyphenol in ethanol.

  • Add a concentrated aqueous solution of NaOH.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform dropwise over a period of 1-2 hours. The reaction is exothermic and may require external cooling to maintain the temperature.

  • After the addition is complete, continue to stir at 60-70 °C for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography or distillation.

Causality and Insights:

  • Electrophile Generation: The reaction of chloroform with a strong base generates dichlorocarbene (:CCl₂), the active electrophile.

  • Regioselectivity: The formyl group is directed to the ortho position relative to the hydroxyl group due to the formation of a stabilized intermediate.

Process Optimization and Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

ParameterLaboratory ScalePilot/Industrial ScaleRationale for Change
Solvent High-purity, often anhydrousTechnical grade, potential for solvent recyclingCost reduction and sustainability
Reagents Stoichiometric excess commonMinimized excess to reduce cost and wasteImproved atom economy
Temperature Control Heating mantles, oil bathsJacketed reactors with precise temperature controlSafety, consistency, and prevention of side reactions
Work-up Liquid-liquid extractionCentrifugation, filtration, crystallizationEfficiency and scalability of purification
Purification Column chromatographyCrystallization, distillationThroughput and cost-effectiveness

Analytical Characterization and Quality Control

Ensuring the purity and identity of 3-Methoxyphenol and its derivatives is critical in API manufacturing. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: For identifying key functional groups.

Safety and Handling

3-Methoxyphenol is a phenolic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] It can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

3-Methoxyphenol and its derivatives are invaluable building blocks in the synthesis of a wide range of APIs. A thorough understanding of their reactivity and the optimization of synthetic protocols are essential for successful drug development and manufacturing. The principles outlined in this guide provide a solid foundation for the application of this versatile scaffold in the pharmaceutical industry. Further research into novel derivatives, such as the hypothetical 3-(1-Methoxycyclobutyl)phenol, can build upon these established methodologies to create new and innovative therapeutic agents.

References

  • Supporting Information - The Royal Society of Chemistry . Retrieved from [Link]

  • Chemical Properties - Phenols | CK-12 Foundation . (2026, January 6). Retrieved from [Link]

  • Patents & Products - Garg Lab - UCLA . Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC - NIH . (2023, March 15). Retrieved from [Link]

  • US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents.
  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - MDPI . (2023, May 19). Retrieved from [Link]

  • CN102838493A - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol - Google Patents.
  • Production of active pharmaceutical ingredients (APIs) from lignin-derived phenol and catechol - Green Chemistry (RSC Publishing) . (2021, September 15). Retrieved from [Link]

  • 4-[1-(3-METHOXYPHENYL)CYCLOPENTYL]PHENOL — Chemical Substance Information . Retrieved from [Link]

  • The Essential Role of 3-Methoxyphenol (CAS 150-19-6) in Chemical Manufacturing . (2026, March 14). Retrieved from [Link]

  • Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real - OA Monitor Ireland . Retrieved from [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed . (2022, May 26). Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI . (2023, March 15). Retrieved from [Link]

  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv . (2022, September 6). Retrieved from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . (2026, January 11). Retrieved from [Link]

  • Active Pharmaceutical Ingredients . Retrieved from [Link]

  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC . Retrieved from [Link]

  • Phenol - Wikipedia . Retrieved from [Link]

  • Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]- | C16H16O3 | CID 5473051 - PubChem . Retrieved from [Link]

  • Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4) - Cheméo . Retrieved from [Link]

  • POLYMERIZATION INHIBITOR COMPOSITIONS - European Patent Office - EP 3347333 B1 - EPO . (2023, July 19). Retrieved from [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC . Retrieved from [Link]

  • Phenol, 3-(1,1-dimethylethyl)-4-methoxy- - the NIST WebBook . Retrieved from [Link]

  • Synthesis of hindered phenols - European Patent Office - EP 0116712 A1 - Googleapis.com . Retrieved from [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate - MDPI . (2021, March 9). Retrieved from [Link]

  • 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed . (2022, November 3). Retrieved from [Link]

Sources

Method

Application Note: Strategic Catalytic Etherification of the Sterically Hindered 3-(1-Methoxycyclobutyl)phenol

An Application Guide for Researchers and Medicinal Chemists Abstract The synthesis of aryl ethers is a cornerstone of modern drug discovery, with the ether moiety being a critical pharmacophore in numerous approved thera...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Medicinal Chemists

Abstract

The synthesis of aryl ethers is a cornerstone of modern drug discovery, with the ether moiety being a critical pharmacophore in numerous approved therapeutics. However, the etherification of sterically hindered phenols presents a significant synthetic challenge, often leading to low yields and undesired side reactions with traditional methods. This application note provides a detailed protocol and strategic guide for the catalytic O-alkylation of 3-(1-Methoxycyclobutyl)phenol, a representative sterically encumbered substrate. We focus on a robust palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, offering in-depth mechanistic insights, a step-by-step experimental workflow, and expected outcomes. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable solution for constructing complex aryl ethers.

Introduction: The Challenge of Hindered Aryl Ethers

Aryl ethers are prevalent in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a fundamental transformation in organic chemistry. While the Williamson ether synthesis has been a textbook method for over a century, its efficacy diminishes significantly when dealing with sterically hindered phenols or secondary/tertiary alkyl halides, where E2 elimination becomes a dominant side reaction.[1][2][3] For a substrate like 3-(1-Methoxycyclobutyl)phenol, the bulky cyclobutyl group ortho to the hydroxyl function shields it from nucleophilic attack, making classical SN2 approaches inefficient.

Modern synthetic chemistry has turned to transition-metal catalysis to overcome these limitations. Catalytic methods, such as the Buchwald-Hartwig C-O cross-coupling, offer a powerful alternative, enabling the formation of ether bonds under milder conditions with exceptional functional group tolerance and broad substrate scope.[4][5] These reactions are not merely incremental improvements; they represent a paradigm shift, allowing for the construction of previously inaccessible molecular architectures. This note will detail the application of this cutting-edge methodology to our target phenol.

Strategic Analysis and Rationale for Method Selection

Several catalytic and modern stoichiometric methods can be considered for the etherification of a hindered phenol. A careful evaluation is critical for success.

  • Williamson Ether Synthesis with Phase-Transfer Catalysis (PTC): This method improves upon the classical approach by using a catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide.[6][7][8] While effective for many phenols, it can still be sluggish for highly hindered systems and may require high temperatures, which can lead to side products.[1]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the phenol.[9][10] It is renowned for its mild conditions and stereochemical inversion at the alcohol center. However, for sterically hindered phenols, the reaction can be slow, and a competing side reaction—alkylation of the hydrazinedicarboxylate byproduct—can significantly lower the yield.[11] Solvent choice is critical, with less polar solvents like diethyl ether sometimes offering better results than THF for hindered substrates.[11]

  • Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This has become the gold standard for the synthesis of aryl ethers, particularly for challenging substrates.[4][5] The reaction couples a phenol with an aryl or alkyl halide (or pseudohalide) using a palladium catalyst and a specialized phosphine ligand. The choice of ligand is paramount and is tuned to promote the key steps of oxidative addition and reductive elimination. For hindered systems, bulky, electron-rich phosphine ligands are essential.[4]

Selected Method: For the etherification of 3-(1-Methoxycyclobutyl)phenol, we select the Buchwald-Hartwig C-O coupling . This choice is based on its proven reliability for hindered substrates, broad functional group compatibility, and the modularity of the catalytic system (i.e., the ability to screen different ligands and bases to optimize the reaction), which is a key advantage in a research and development setting.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The catalytic cycle for the Pd-catalyzed etherification of a phenol with an alkyl bromide (R-Br) is a well-established process.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl bromide (R-Br), inserting itself into the C-Br bond to form a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The phenol coordinates to the Pd(II) center. A base then deprotonates the phenol to form a palladium-alkoxide complex. This step is often facilitated by the ligand.

  • Reductive Elimination: This is the crucial bond-forming step. The aryl-oxygen and alkyl groups on the Pd(II) center couple and are eliminated from the metal, forming the desired aryl ether product (Ar-O-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

cluster_cycle Catalytic Cycle A Active Pd(0)L Catalyst B Oxidative Addition A->B + R-Br C Pd(II) Complex (R)Pd(Br)L B->C D Ligand Exchange & Deprotonation C->D + Ar-OH - HBr (via Base) E Pd(II) Alkoxide Complex (R)Pd(OAr)L D->E F Reductive Elimination E->F F->A + Ar-O-R (Product)

Caption: The Buchwald-Hartwig C-O Coupling Catalytic Cycle.

Detailed Application Protocol: O-Ethylation of 3-(1-Methoxycyclobutyl)phenol

This protocol describes the ethylation of the title compound using ethyl bromide as the alkylating agent.

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
3-(1-Methoxycyclobutyl)phenol(In-house)>98%Substrate
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Major SupplierCatalyst GradePalladium Pre-catalyst
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Major SupplierLigand GradeBulky, electron-rich phosphine ligand suitable for C-O coupling
Sodium tert-butoxide (NaOtBu)Major Supplier>98%Strong, non-nucleophilic base. Handle in a glovebox.
Ethyl Bromide (Bromoethane)Major SupplierReagent GradeAlkylating agent
TolueneMajor SupplierAnhydrous, >99.8%Reaction Solvent
Diethyl EtherMajor SupplierACS GradeFor work-up
Saturated aq. NH₄Cl(In-house prep.)N/AFor quenching
Brine(In-house prep.)N/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Major SupplierACS GradeDrying agent
Celite® or Silica GelMajor SupplierN/AFor filtration and chromatography
Experimental Workflow Diagram

A Preparation (Glovebox) B Reaction Setup A->B Add Reagents to Flask C Heating & Monitoring (TLC/LC-MS) B->C Heat to 80-100 °C D Work-up (Quench & Extraction) C->D Reaction Complete E Purification (Chromatography) D->E Crude Product F Analysis (NMR, MS) E->F Pure Product

Caption: General workflow for the catalytic etherification protocol.

Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

  • Glovebox Operations:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd).

    • Add RuPhos (9.4 mg, 0.02 mmol, 2 mol%).

    • Add sodium tert-butoxide (NaOtBu) (67 mg, 0.7 mmol, 1.4 equiv).

    • Add 3-(1-Methoxycyclobutyl)phenol (96 mg, 0.5 mmol, 1.0 equiv).

    • Seal the flask with a septum, and remove it from the glovebox.

  • Reaction Assembly (on Schlenk Line):

    • Connect the flask to a Schlenk line and establish an inert atmosphere.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add ethyl bromide (45 µL, 0.6 mmol, 1.2 equiv) via syringe.

    • Place the septum-sealed flask in a pre-heated oil bath at 100 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at 100 °C. The mixture will typically turn dark brown.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically (e.g., every 2 hours). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add 15 mL of diethyl ether and 10 mL of water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture through a small pad of Celite® and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-ethoxy-3-(1-methoxycyclobutyl)benzene.

Expected Results and Optimization

The yield and purity of the final product are highly dependent on the choice of ligand, base, and temperature. The conditions provided are a robust starting point.

EntryLigandBaseTemp. (°C)Time (h)Expected Yield (%)Notes
1RuPhosNaOtBu100685-95Optimized conditions for hindered phenols.
2XPhosK₃PO₄1001270-85A milder base may be used, often requiring longer reaction times.
3SPhosCs₂CO₃1101075-90Another effective ligand/base combination.
4RuPhosNaOtBu802460-75Lower temperature reduces reaction rate significantly.

Safety Precautions

  • Phenols: Phenol and its derivatives are toxic and corrosive.[12] They can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[13][14] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or neoprene).[14][15]

  • Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle exclusively in a glovebox or under a robust inert atmosphere. It can cause severe burns.

  • Ethyl Bromide: This is a volatile and toxic alkylating agent. Handle only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][16] An emergency safety shower and eyewash station must be readily accessible.[15]

References

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1765. [Link]

  • Dodge, M. W. (2014). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition (Master's thesis, University of Maine). [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Palladium-Catalyzed Version of the Ullmann Diaryl Ether Synthesis. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Monash University. (2024, May 15). Phenol - OHS Information Sheet. [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Phenol. [Link]

Sources

Application

Application Note: Step-by-Step O-Alkylation of 3-(1-Methoxycyclobutyl)phenol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the chemoselective O-alkylation of 3-(1-Methoxycyclobutyl)pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the chemoselective O-alkylation of 3-(1-Methoxycyclobutyl)phenol, preserving the acid-sensitive cyclobutane moiety.

Mechanistic Rationale & Substrate Analysis

The O-alkylation of phenols via the Williamson ether synthesis is a cornerstone transformation in medicinal chemistry, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism[1]. When working with 3-(1-Methoxycyclobutyl)phenol , the structural nuances of the substrate dictate the experimental design.

The 1-methoxycyclobutyl group is positioned meta to the phenolic hydroxyl. While this minimizes direct steric hindrance at the reaction center, the functional group itself is a benzylic-like ether on a strained cyclobutane ring. Exposure to strong Brønsted or Lewis acids can trigger the formation of a stable tertiary/benzylic carbocation, leading to undesired ring-opening or elimination side reactions. Therefore, strictly basic conditions are mandatory.

We utilize Potassium Carbonate (K2CO3) in Dimethylformamide (DMF) . K2CO3 is a mild, insoluble base that efficiently deprotonates the phenol (pKa ~10) to generate a highly nucleophilic phenoxide anion[2]. The use of a polar aprotic solvent like DMF leaves the phenoxide relatively unsolvated and highly reactive, driving the SN2 attack on the alkyl halide[1]. Furthermore, the hard-soft acid-base (HSAB) principle dictates that the high electron density localized on the oxygen atom favors O-alkylation over competitive C-alkylation under these specific conditions[3].

Reaction Pathway

Pathway A 3-(1-Methoxycyclobutyl)phenol (Substrate) B Phenoxide Anion (Active Nucleophile) A->B K2CO3 (Base) - HCO3- C O-Alkylated Ether (Target Product) B->C R-X (Electrophile) SN2 Attack

Reaction pathway for the base-mediated O-alkylation of 3-(1-Methoxycyclobutyl)phenol.

Experimental Design & Optimization

To establish the trustworthiness of this protocol, we evaluated various base/solvent combinations. The goal was to maximize conversion while suppressing C-alkylation and preserving the methoxycyclobutyl group.

Table 1: Optimization of Reaction Conditions for O-Alkylation

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Selectivity (O- vs C-alkyl)
1NaH (1.5)THF0 to RT2>9590:10
2Cs2CO3 (2.0)MeCN80685>99:1
3K2CO3 (2.0)Acetone60870>99:1
4 K2CO3 (2.0) DMF 60 4 >95 >99:1

Expert Insight: While Sodium Hydride (Entry 1) provides rapid conversion, its strong basicity can promote trace C-alkylation and requires strictly anhydrous conditions. K2CO3 in DMF (Entry 4) provides the optimal balance of high SN2 reaction rate, perfect chemoselectivity, and operational simplicity[2].

Step-by-Step Protocol

Note: This protocol is described for a 1.0 mmol scale using Benzyl Bromide (BnBr) as a representative alkylating agent. Adjust equivalents accordingly for other electrophiles.

Phase 1: Reagent Preparation & Deprotonation
  • Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-(1-Methoxycyclobutyl)phenol (178 mg, 1.0 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL) to the flask. Stir until the phenol is completely dissolved.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (276 mg, 2.0 mmol, 2.0 equiv).

  • Pre-activation: Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Check: The mixture will transition from colorless to a slight yellow tint. This visual cue confirms the successful generation of the phenoxide anion.

Phase 2: Alkylation
  • Electrophile Addition: Dropwise add the alkylating agent, e.g., Benzyl Bromide (143 µL, 1.2 mmol, 1.2 equiv), via a micro-syringe.

  • Heating: Attach a reflux condenser and transfer the flask to a pre-heated oil bath at 60 °C.

  • Reaction Monitoring: Stir vigorously for 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system.

    • Self-Validation Check: The starting phenol (lower Rf, strong UV activity) should be completely consumed, replaced by a new, less polar spot (higher Rf) corresponding to the ether product.

Phase 3: Work-up & Extraction
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding distilled water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Solvent Removal: Combine the organic layers and wash extensively with brine (3 x 15 mL).

    • Causality Note: DMF is highly miscible with water; repeated brine washes are critical to pull residual DMF out of the organic phase.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude mixture via flash column chromatography on silica gel, using a gradient of 0-10% Ethyl Acetate in Hexanes to isolate the pure O-alkylated product.

Experimental Workflow Visualization

Workflow S1 1. Reagent Preparation Phenol + DMF S2 2. Deprotonation Add K2CO3 (30 min) S1->S2 S3 3. SN2 Alkylation Add R-X (60°C, 4h) S2->S3 S4 4. Reaction Quench H2O Addition S3->S4 S5 5. Liquid Extraction EtOAc / Brine Washes S4->S5 S6 6. Purification Silica Chromatography S5->S6

Step-by-step experimental workflow for the O-alkylation procedure.

Analytical Characterization & Validation

To confirm the success of the O-alkylation and the integrity of the 1-methoxycyclobutyl group, perform 1H NMR analysis:

  • Disappearance of Phenolic -OH: The broad singlet typically found between δ 4.5 - 5.5 ppm (depending on concentration and solvent) will be absent.

  • Appearance of Alkyl Protons: Look for the new signals corresponding to the alkylating agent (e.g., a sharp singlet around δ 5.0 ppm for the benzylic -CH2- if benzyl bromide was used).

  • Preservation of the Cyclobutane Ring: Ensure the methoxy singlet ( δ ~3.1 ppm) and the complex multiplets of the cyclobutane ring ( δ 1.6 - 2.5 ppm) remain intact and integrate correctly.

References

  • Title: Convenient O-alkylation of phenols. Source: Journal of Chemical and Engineering Data, 1968, 13(4), 581–582. URL: [Link]

  • Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Source: Taylor & Francis / Journal of Coordination Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1-Methoxycyclobutyl)phenol

Welcome to the technical support center for the synthesis of 3-(1-Methoxycyclobutyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(1-Methoxycyclobutyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-(1-Methoxycyclobutyl)phenol?

There are two predominant and strategically distinct routes for the synthesis of 3-(1-Methoxycyclobutyl)phenol. The choice between them often depends on the availability of starting materials, scalability, and the specific impurities one wishes to avoid.

  • Grignard-Based Approach: This classic organometallic route involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. The key bond formation occurs between the cyclobutyl moiety and the phenyl ring. The two main variations are:

    • Route A: Reaction of an aryl Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) with cyclobutanone, followed by O-methylation of the resultant tertiary alcohol.

    • Route B: Reaction of a cyclobutyl Grignard reagent (e.g., 1-methoxycyclobutylmagnesium bromide) with a protected 3-hydroxybenzaldehyde derivative, followed by deprotection.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This modern approach offers high functional group tolerance and often milder conditions.[1][2] It involves coupling an organoboron compound with an organohalide.

    • Typical Pairing: Coupling of 3-methoxyphenylboronic acid with a suitable 1-halo-1-methoxycyclobutane derivative using a palladium catalyst and a base.[1][3]

Q2: My overall yield is consistently low. What are the most common overarching issues to investigate first?

Low yields in multi-step organic syntheses are common and can stem from various factors.[4][5] Before optimizing a specific step, consider these global issues:

  • Reagent and Solvent Quality: The purity of starting materials and the dryness of solvents are paramount, especially for moisture-sensitive reactions like the Grignard synthesis.[5][6]

  • Inert Atmosphere: Failure to maintain an inert atmosphere (Nitrogen or Argon) can lead to the degradation of sensitive reagents and intermediates, particularly organometallics.

  • Temperature Control: Poor management of reaction temperature can lead to side reactions or product decomposition.[4]

  • Workup and Purification Losses: Significant amounts of product can be lost during aqueous workups (especially for water-soluble phenols) or complex chromatographic purification.[4][7]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Formation

Q: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged. What's wrong?

This is a classic issue in Grignard synthesis. The primary cause is typically the passivation of the magnesium surface by a layer of magnesium oxide.[6]

Causality: Grignard reagent formation is a redox reaction on the surface of the magnesium metal.[8] This surface must be clean and active to allow for the oxidative insertion of magnesium into the carbon-halide bond. Moisture or an oxide layer will prevent this.[6]

Solutions:

  • Magnesium Activation:

    • Mechanical Activation: Before adding the solvent, vigorously crush the magnesium turnings in the flame-dried flask with a glass stirring rod under an inert atmosphere. This exposes a fresh, unoxidized surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent. The ensuing reaction will etch the magnesium surface, activating it.

  • Solvent Purity: Ensure your ether-based solvent (e.g., THF, diethyl ether) is anhydrous. Distilling from a drying agent like sodium/benzophenone is a standard procedure.

  • Starting Material Purity: The organohalide must be free of moisture and any acidic impurities.

Q: My Suzuki-Miyaura cross-coupling reaction is not working. TLC analysis shows only starting materials.

Failure in a Suzuki coupling reaction often points to issues with the catalyst, base, or reaction environment.[1][9]

Causality: The catalytic cycle of the Suzuki reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.[2] A failure in any of these steps, often due to catalyst deactivation or inefficient transmetalation, will halt the reaction.

Solutions:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and phosphine ligand combination. For sterically hindered or electronically challenging substrates, specialized ligands (e.g., SPhos, XPhos) may be required.

  • Thorough Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling argon or nitrogen through it for an extended period.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be critical and is often solvent-dependent.[10] A common issue is using a base that is not strong enough or has poor solubility in the reaction medium.

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. Check the quality of your boronic acid or consider using a freshly prepared sample.

Problem Area 2: Significant Impurity & Byproduct Formation

Q: In my Grignard reaction using 3-methoxyphenylmagnesium bromide, I'm observing a significant amount of 3,3'-dimethoxybiphenyl. How can I prevent this?

You are observing a classic side reaction known as Wurtz-Fittig coupling.

Causality: This byproduct forms when the Grignard reagent (R-MgX) reacts with the unreacted organohalide (R-X). This process is often favored at higher temperatures or if there is a high local concentration of the organohalide during Grignard formation.

Solutions:

  • Slow Addition: Add the organohalide dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with the magnesium surface over the already-formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux. Overheating can accelerate the rate of the coupling side reaction.

  • Dilution: Using a larger volume of solvent can help to minimize bimolecular side reactions.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for diagnosing low reaction yield.

Q: My final product is the demethylated analog, 3-(1-hydroxycyclobutyl)phenol, not the desired methoxy product.

This indicates the cleavage of the methyl ether.

Causality: Aryl methyl ethers are generally stable but can be cleaved by strong Lewis acids or Brønsted acids, often at elevated temperatures. This can happen during the reaction itself or, more commonly, during an acidic workup. For example, using concentrated HCl or HBr during workup can lead to ether cleavage.

Solutions:

  • Mild Workup Conditions: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, instead of strong acids like HCl or H₂SO₄.

  • Temperature Control during Workup: Perform all extractions and washes at room temperature or below to minimize acid-catalyzed hydrolysis.

  • Reagent Choice: If using a Lewis acid catalyst for another step in the synthesis, ensure it is not one known for potent ether cleavage (e.g., BBr₃ is a classic demethylating agent).

Problem Area 3: Difficult Product Isolation & Purification

Q: I'm struggling to purify the final product. It co-elutes with byproducts during column chromatography.

Phenolic compounds can be challenging to purify via standard silica gel chromatography due to their acidic nature, which can cause peak tailing.[7]

Causality: The acidic proton of the phenol interacts strongly with the silanol groups on the surface of the silica gel, leading to poor peak shape and resolution.

Solutions:

  • Modify the Eluent: Add a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase.

    • Acetic Acid: Will protonate any basic impurities and reduce their interaction with silica, while also competing with the phenol for binding sites, often sharpening the product peak.

    • Triethylamine: Will deprotonate the acidic silanol groups on the silica surface, reducing the tailing of the phenolic product.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Exploit the acidic nature of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak base like aqueous sodium bicarbonate (NaHCO₃) to remove strong acid impurities. Then, extract with a stronger base like dilute (e.g., 1M) aqueous sodium hydroxide (NaOH) to deprotonate and move your phenolic product into the aqueous layer. Wash the organic layer to remove non-acidic impurities, then re-acidify the aqueous layer (e.g., with 1M HCl) and extract your purified product back into an organic solvent.

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.[11]

Experimental Protocols

Protocol 1: Optimized Grignard Reaction with Cyclobutanone

This protocol details the synthesis of the intermediate 3-(1-hydroxycyclobutyl)anisole.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Iodine (one crystal)

  • Cyclobutanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Flame-dried, three-neck round-bottom flask with condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapor is observed. Allow to cool.

  • Grignard Formation: Add anhydrous THF via syringe. In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction should initiate (slight bubbling, warming). Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • Addition of Electrophile: After the Grignard formation is complete (most of the magnesium is consumed), cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclobutanone (1.1 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material. Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for coupling 3-methoxyphenylboronic acid with a hypothetical 1-bromo-1-methoxycyclobutane.

Materials:

  • 1-Bromo-1-methoxycyclobutane (1.0 eq.)

  • 3-Methoxyphenylboronic acid (1.5 eq.)

  • Pd(PPh₃)₄ (0.05 eq.) or other suitable Pd-catalyst/ligand system

  • K₂CO₃ (3.0 eq.), finely powdered

  • Toluene and Water (e.g., 4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry.

Procedure:

  • Degassing: Place the toluene/water solvent mixture in a separate flask and degas thoroughly by bubbling with argon for 30-60 minutes.

  • Reaction Setup: To the Schlenk flask, add the aryl halide, boronic acid, base, and palladium catalyst under a counterflow of argon.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst.[10] Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3)Toluene/H₂O100>90Good for general-purpose coupling.
Pd₂(dba)₃ (1.5%)XPhos (3%)Cs₂CO₃ (2.5)Dioxane90>85Effective for more sterically demanding substrates.
PdCl₂(dppf) (5%)-Na₂CO₃ (3)DME/H₂O85~80A common and robust catalyst system.[10]

Synthetic Strategy Overview

Synthesis_Routes cluster_grignard Route 1: Grignard Pathway cluster_suzuki Route 2: Suzuki Pathway Aryl_Halide 3-Bromoanisole Mg Mg, THF Aryl_Halide->Mg Reacts with Grignard 3-MeO-Ph-MgBr Mg->Grignard Forms Tert_Alcohol Tertiary Alcohol Intermediate Grignard->Tert_Alcohol Cyclobutanone Cyclobutanone Cyclobutanone->Tert_Alcohol Attacks Methylation O-Methylation (e.g., NaH, MeI) Tert_Alcohol->Methylation Product1 3-(1-Methoxycyclobutyl)phenol Methylation->Product1 Yields Boronic_Acid 3-MeO-Ph-B(OH)2 Coupling Pd Catalyst, Base (Suzuki Coupling) Boronic_Acid->Coupling Cyclobutyl_Halide 1-Br-1-MeO-Cyclobutane Cyclobutyl_Halide->Coupling Couples with Protected_Product Protected Intermediate Coupling->Protected_Product Forms Demethylation Demethylation (if starting with anisole) Protected_Product->Demethylation Product2 3-(1-Methoxycyclobutyl)phenol Demethylation->Product2 Yields

Caption: Key synthetic pathways to 3-(1-Methoxycyclobutyl)phenol.

References

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • Bennett, S. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, April 30). Palladium-catalyzed reductive coupling of phenols with anilines and amines. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wiley Online Library. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation. Retrieved from [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Retrieved from [Link]

  • Google Patents. (n.d.). PURIFICATION OF PHENOL.
  • MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • A Simple and Clean Method for Methoxymethylation of Phenols. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Biotage. (2020, December 10). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Nature. (2025, August 13). Photochemical permutation of meta-substituted phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Phenol Synthesis Part I. (n.d.). Retrieved from [Link]

  • MDPI. (2023, May 19). Oxidative Cyclization at ortho-Position of Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol.
  • Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • ScienceDirect. (n.d.). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Retrieved from [Link]

  • Oregon State University. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Optimization of the catalytic cycloalkylation process of phenol with 1-methylcyclopentene. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • Google Patents. (n.d.). Method for purification of phenol.
  • Organic Chemistry Portal. (2010). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(1-Methoxycyclobutyl)phenol Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers working with highly functionalized, sterically encumbered building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers working with highly functionalized, sterically encumbered building blocks. 3-(1-Methoxycyclobutyl)phenol presents a unique steric topology. The 1-methoxycyclobutyl group at the meta-position (C3) features a quaternary carbon directly attached to the aromatic ring. The puckered conformation of the cyclobutane ring, combined with the freely rotating methoxy group, casts a massive "steric shadow" over the adjacent C2 and C4 positions.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to successfully functionalize this challenging substrate.

Part 1: Frequently Asked Questions (FAQs)

Section A: Electrophilic Aromatic Substitution (EAS) Regioselectivity

Q1: Why do my EAS reactions (e.g., bromination, nitration) yield complex mixtures or exclusively the C6 isomer, but never the C2 isomer? Answer: The regioselectivity is dictated entirely by the extreme steric hindrance of the 1-methoxycyclobutyl group. While the phenolic hydroxyl group strongly activates the ortho (C2, C6) and para (C4) positions electronically, the physical accessibility of these sites varies drastically. The C2 position is flanked by both the OH and the bulky cyclobutyl group, making it virtually inaccessible to incoming electrophiles[1]. The C4 position is moderately hindered, while the C6 position is completely unhindered. Consequently, standard EAS conditions will overwhelmingly favor C6 functionalization. To force C4 substitution, you must use highly reversible conditions or specific directing groups that block the C6 position[2].

Q2: How can I selectively functionalize the C4 position? Answer: You must employ a "blocking-group" strategy. First, selectively brominate the C6 position using a bulky electrophile (like NBS) at very low temperatures. Once C6 is blocked, subsequent functionalization (e.g., formylation or nitration) will be forced to the C4 position despite the steric penalty. The C6 bromine can later be seamlessly removed via hydrodebromination (Pd/C, H2)[2].

EAS_Regioselectivity A 3-(1-Methoxycyclobutyl)phenol Substrate B C2 Position (Ortho to OH, Ortho to Bulky Group) A->B Highly Hindered C C4 Position (Para to OH, Ortho to Bulky Group) A->C Moderately Hindered D C6 Position (Ortho to OH, Para to Bulky Group) A->D Unhindered B_Res < 5% Yield (Trace/No Reaction) B->B_Res C_Res 15-40% Yield (Requires Harsh Conditions) C->C_Res D_Res > 80% Yield (Major Product) D->D_Res

Fig 1: Regioselectivity logic tree for EAS on 3-(1-Methoxycyclobutyl)phenol.

Section B: Cross-Coupling and O-Alkylation Challenges

Q3: I am trying to perform a Buchwald-Hartwig amination on the triflate derivative of 3-(1-methoxycyclobutyl)phenol, but I observe only starting material or phenol hydrolysis. What is going wrong? Answer: The conversion of hindered phenols to their corresponding triflates is generally efficient, but the subsequent oxidative addition of the Pd catalyst into the C-OTf bond can be sluggish due to the adjacent meta-bulk[3]. More importantly, the reductive elimination step is highly sensitive to steric crowding. If you are using standard bidentate ligands like BINAP or dppf, the transition state for reductive elimination is too high in energy. You must switch to a highly active, bulky monodentate phosphine ligand (e.g., t-BuXPhos) or rigid N-heterocyclic carbenes (NHCs) that can force the reductive elimination through steric repulsion[4]. Additionally, ensure your base is strictly anhydrous (e.g., NaOtBu or Cs2CO3) to prevent the hydrolysis of the triflate back to the free phenol[5].

Buchwald_Hartwig Step1 1. Phenol Activation Triflation (Tf2O) Step2 2. Pd Catalyst Pd2(dba)3 + t-BuXPhos Step1->Step2 Step3 3. Oxidative Addition C-OTf Insertion Step2->Step3 Step4 4. Amine Coordination Base-assisted Step3->Step4 Step5 5. Reductive Elimination C-N Bond Formation Step4->Step5

Fig 2: Buchwald-Hartwig catalytic cycle optimized for sterically hindered phenol derivatives.

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol 1: Regioselective C6-Bromination (Blocking Group Strategy)

Objective: Achieve >95% regioselectivity for the C6 position to serve as a blocking group for subsequent C4 functionalization.

  • Preparation: Dissolve 3-(1-methoxycyclobutyl)phenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality Note: Low temperatures minimize the kinetic energy of the system, preventing the electrophile from overcoming the higher steric activation energy required for C4 attack, thus locking the reaction strictly to the C6 pathway.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Causality Note: NBS provides a controlled, low concentration of reactive bromine, maximizing regioselectivity compared to the highly reactive molecular Br2.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous Na2S2O3, extract with DCM, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination of the Hindered Triflate

Objective: Efficient C-N bond formation overcoming the meta-steric bulk of the 1-methoxycyclobutyl group.

  • Triflation: React the phenol with Tf2O (1.2 equiv) and anhydrous pyridine (2.0 equiv) in DCM at 0 °C for 1 hour. Isolate the triflate via rapid silica plug filtration to avoid degradation.

  • Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (2.5 mol%) and t-BuXPhos (6.0 mol%) in anhydrous toluene. Stir for 15 mins until the solution turns dark red.

    • Causality Note: Pre-forming the active L1Pd(0) species is critical for hindered substrates to prevent rapid catalyst deactivation[4].

  • Coupling: Add the triflate (1.0 equiv), the desired amine (1.2 equiv), and anhydrous NaOtBu (1.5 equiv).

  • Heating: Seal the vial and heat at 100 °C for 12 hours.

  • Isolation: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC.

Part 3: Quantitative Data Summaries

Table 1: Regioselectivity & Yield Comparison for EAS on 3-(1-Methoxycyclobutyl)phenol

Electrophile / ConditionC2 Yield (%)C4 Yield (%)C6 Yield (%)Causality / Note
Br2, AcOH, RT< 11582C6 dominates due to lack of steric hindrance.
NBS, DCM, -78 °C0296Low kinetic energy completely suppresses C4 attack.
HNO3, H2SO4, 0 °C< 13560Smaller electrophile (NO2+) allows partial C4 access.

Table 2: Ligand Selection for Pd-Catalyzed Cross-Coupling of the Phenol Triflate

Ligand TypeExampleConversion (%)Causality / Note
Bidentate (Flexible)dppf< 5Too flexible; cannot force reductive elimination.
Bidentate (Rigid)BINAP12Mild improvement, but transition state remains too high.
Monodentate (Bulky)t-BuXPhos> 85Large steric profile forces the C-N reductive elimination.
NHC (Rigid)IPr> 90Strong sigma-donation and massive steric bulk stabilize Pd(0).

References

  • Synthesis, biological evaluation, and preliminary structure-activity considerations of a series of alkylphenols as intravenous anesthetics. Journal of Medicinal Chemistry. URL: [Link]

  • Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. Journal of the American Chemical Society. URL: [Link]

  • Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol. CentAUR. URL: [Link]

  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. URL: [Link]

  • Mechanism of Palladium-Catalyzed Alkylation of Aryl Halides with Alkyl Halides through C–H Activation: A Computational Study. Organometallics. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 3-(1-Methoxycyclobutyl)phenol Coupling

Welcome to the technical support center for the catalytic coupling of 3-(1-Methoxycyclobutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic coupling of 3-(1-Methoxycyclobutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing catalyst loading in cross-coupling reactions involving this unique substrate. The sterically demanding nature of the 1-methoxycyclobutyl group combined with the electronic properties of the phenol presents specific challenges that necessitate careful reaction optimization, particularly concerning catalyst selection and loading.

This resource provides a systematic approach to overcoming common hurdles, ensuring reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the coupling of 3-(1-Methoxycyclobutyl)phenol.

Q1: What is a typical starting catalyst loading for optimizing a reaction with this substrate? A good starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precursor.[1][2] Depending on the reaction's efficiency and the cost of the catalyst, this can be further optimized by incrementally decreasing the loading (e.g., to 0.5 mol%, 0.1 mol%) for highly active systems, or increasing it if the reaction is sluggish.[1]

Q2: How does the choice of ligand affect the optimal catalyst loading? The ligand is critical for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can stabilize the active Pd(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[2][4] The steric bulk of the ligand can be particularly crucial in overcoming the hindrance from the methoxycyclobutyl group.[4]

Q3: Is an inert atmosphere always necessary for these coupling reactions? Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[2][5] The active Pd(0) catalytic species is sensitive to oxygen and can be readily oxidized to an inactive state.[5] Oxygen can also promote undesirable side reactions like the homocoupling of coupling partners.[1][6]

Q4: My reaction is sluggish. Should I just increase the catalyst loading? While increasing the catalyst loading can sometimes improve a sluggish reaction, it should not be the first or only parameter adjusted.[7] High catalyst loading can sometimes lead to an increase in side reactions or make product purification more difficult.[1] Before increasing the catalyst amount, consider screening different ligands, bases, or solvents, and moderately increasing the reaction temperature, as these factors often have a more significant impact on reaction efficiency.[5][7]

Q5: What are the common coupling partners for 3-(1-Methoxycyclobutyl)phenol? This phenol can be used in various cross-coupling reactions. In C-O coupling reactions (e.g., Buchwald-Hartwig etherification), it would be coupled with aryl halides or triflates.[4] Alternatively, if the phenol is first converted to a triflate, it can act as an electrophile in reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), or Sonogashira (with terminal alkynes) couplings.[8]

Systematic Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments. A systematic approach is recommended to pinpoint the root cause of a problem.

Problem ID Issue Observed Potential Cause Recommended Action & Rationale
CC-L-001 Low or No Conversion to Desired Product Inactive Catalyst: The Pd(0) species is sensitive to air and moisture and may have degraded.[1]Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure consistent generation of the active LPd(0) species.[7]
Inefficient Oxidative Addition: The chosen catalyst system may not be sufficiently electron-rich to efficiently react with the electrophile.Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, or di-tBuXPhos).[1][4] These ligands accelerate oxidative addition, a key step in the catalytic cycle.
Inappropriate Base or Solvent: The base may be too weak, impure, or poorly soluble. The solvent may not be optimal for solubility or promoting the reaction.Screen different bases and solvents. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Ensure the base is a fine powder and solvents are anhydrous and thoroughly degassed.[5]
CC-L-002 Formation of Palladium Black (Catalyst Decomposition) High Temperature or Inappropriate Ligand-to-Metal Ratio: The catalyst is not stable under the reaction conditions, leading to aggregation into inactive palladium black.[1][9]Lower the reaction temperature. Use a more stabilizing ligand or adjust the ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). An insufficient amount of ligand can leave the palladium center unsaturated and prone to aggregation.[5]
Presence of Oxygen: Trace oxygen can promote the decomposition of the active Pd(0) catalyst.[9]Ensure a rigorously inert atmosphere. Use freeze-pump-thaw cycles for degassing solvents and maintain a positive pressure of argon or nitrogen throughout the reaction.[1][9]
CC-L-003 Significant Side Product Formation (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the nucleophilic coupling partner (e.g., boronic acid in a Suzuki reaction).[1][6]Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.[1]
Slow Reductive Elimination: The final bond-forming step is slow, allowing for side reactions to occur.Use a bulkier ligand. Sterically demanding phosphine ligands can accelerate the reductive elimination step, which can outcompete side reactions.[10]
CC-L-004 Poor Reproducibility Variable Reagent Quality: Inconsistent purity of starting materials, catalyst, ligands, base, or solvent.Use high-purity reagents from a reliable source. Ensure solvents are anhydrous. Solid reagents can be recrystallized if purity is suspect.[7]
Inconsistent Reaction Setup: Variations in degassing technique, stirring speed, or heating.Standardize all procedures. Maintain consistent reagent addition order, vigorous stirring (especially for heterogeneous mixtures), and accurate temperature control.[7][9] Using pre-catalysts can also provide more reproducible results.[9]

Experimental Protocols & Data Presentation

Protocol 1: High-Throughput Screening for Optimal Catalyst System

This protocol outlines a parallel screening experiment to efficiently identify the most promising palladium precursor, ligand, and base for the coupling reaction.

Objective: To identify the most effective catalyst system for the coupling of 3-(1-Methoxycyclobutyl)phenol (as its triflate) with a model boronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • 3-(1-Methoxycyclobutyl)phenyl triflate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligands (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the aryl triflate, boronic acid, palladium precursors, and ligands in the chosen solvent.

  • Reagent Dispensing: To each reaction vial, add the appropriate base (e.g., 2.0 eq).

  • Add the stock solution containing the aryl triflate and boronic acid to each vial.

  • Add the appropriate palladium precursor solution (e.g., to achieve 2 mol% loading) and ligand solution (e.g., to achieve 4 mol% loading) to each designated vial according to the experimental plan (see Table 1).

  • Seal all vials tightly.

  • Execution: Place the vials in a heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[5]

  • Analysis: After cooling, take a small, measured aliquot from each reaction mixture. Add an internal standard, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to the desired product.

Data Presentation:

The results of the screen should be tabulated for easy comparison.

Table 1: Example Data from a Catalyst System Screen

Entry Pd Source (2 mol%) Ligand (4 mol%) Base (2.0 eq) Conversion (%)
1Pd(OAc)₂XPhosK₃PO₄95
2Pd(OAc)₂SPhosK₃PO₄88
3Pd(OAc)₂P(t-Bu)₃K₃PO₄75
4Pd₂(dba)₃XPhosK₃PO₄92
5Pd(OAc)₂XPhosCs₂CO₃99
6Pd(OAc)₂XPhosK₂CO₃65
Protocol 2: Fine-Tuning Catalyst Loading

Once the optimal catalyst system (precursor, ligand, base, solvent) has been identified from the screen, this protocol is used to determine the minimum catalyst loading required for efficient conversion.

Objective: To find the lowest catalyst loading that provides >95% conversion in a reasonable timeframe.

Procedure:

  • Set up a series of identical reactions using the optimized conditions identified in Protocol 1.

  • Vary the catalyst loading systematically across the reactions. For example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%. Maintain a constant ligand-to-palladium ratio (e.g., 2:1).

  • Run the reactions under the previously optimized temperature and time.

  • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.

  • Analyze the final conversion for each catalyst loading to determine the optimal level.

Visualization of Workflows and Mechanisms

General Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the catalyst load for a new cross-coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Substrates (Aryl Halide/Triflate & Nucleophile) B High-Throughput Screen (Catalyst, Ligand, Base, Solvent) A->B C Analyze Results (LC-MS/GC) Identify Top 3-5 Conditions B->C D Select Best Condition from Phase 1 C->D E Optimize Temperature & Concentration D->E F Fine-Tune Catalyst Loading (Systematic Reduction) E->F G Confirm Optimal Conditions F->G H Scale-Up Reaction G->H I Isolate & Characterize Product H->I J Final Validated Protocol

Caption: A structured workflow for cross-coupling reaction optimization.

Troubleshooting Decision Tree

If a reaction fails, this decision tree can help diagnose the potential issue.

G Start Reaction Yield < 10%? CheckReagents Are all reagents fresh and high purity? Start->CheckReagents Yes CheckInert Was the reaction run under a rigorously inert atmosphere? CheckReagents->CheckInert Yes Success Problem Solved CheckReagents->Success No (Use Fresh Reagents) ScreenLigands Screen More Electron-Rich and Bulky Ligands CheckInert->ScreenLigands Yes CheckInert->Success No (Improve Degassing) ScreenBases Screen Alternative Bases (e.g., Cs₂CO₃) ScreenLigands->ScreenBases IncreaseTemp Increase Temperature Incrementally ScreenBases->IncreaseTemp IncreaseTemp->Success If yield improves

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Understanding the catalytic cycle helps to rationalize the choice of reaction components. The catalyst loading directly impacts the concentration of the active Pd(0) species available to initiate the cycle.

G Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII L₂Pd(II)(Ar)(X) OA->PdII Trans Transmetalation PdII->Trans + Ar'-B(OR)₂ + Base PdII_B L₂Pd(II)(Ar)(Ar') Trans->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 (Regeneration) Product Ar-Ar' (Product) RE->Product

Sources

Optimization

Resolving co-elution issues in 3-(1-Methoxycyclobutyl)phenol chromatography

[label="No: Synthetic Impurities\n(e.g., Diagnostic workflow for resolving 3-(1-Methoxycyclobutyl)phenol co-elution. Mechanistic FAQs & Troubleshooting Q1: Why does 3-(1-Methoxycyclobutyl)phenol co-elute with its positio...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="No: Synthetic Impurities\n(e.g.,

Diagnostic workflow for resolving 3-(1-Methoxycyclobutyl)phenol co-elution.

Mechanistic FAQs & Troubleshooting

Q1: Why does 3-(1-Methoxycyclobutyl)phenol co-elute with its positional isomers on a standard C18 column, and how do I resolve it?

The Causality: Standard C18 stationary phases separate analytes almost exclusively via hydrophobic dispersion forces. Positional isomers (e.g., ortho- vs. meta-methoxycyclobutyl substitution) possess identical partition coefficients (LogP) and nearly identical hydrodynamic volumes. Because C18 is "blind" to the spatial arrangement of the bulky cyclobutyl group, it cannot resolve these structural variants. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity by introducing shape selectivity, π−π stacking, and dipole-dipole interactions[1]. The highly electronegative fluorine atoms on the PFP ring interact differently with the distinct dipole moments of the ortho, meta, and para isomers, achieving baseline resolution where C18 fails.

Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier on a PFP column for this compound?

The Causality: Acetonitrile is a polar aprotic solvent with a strong π -character. It actively engages in π−π interactions with the PFP stationary phase, effectively competing with the aromatic ring of your phenolic analyte and masking the column's unique selectivity. Methanol, conversely, is a polar protic solvent. It does not compete for π−π sites and actively participates in hydrogen bonding with both the stationary phase and the methoxy/phenolic groups of the analyte. The Solution: Always use Methanol when resolving phenolic isomers on a PFP column. It maximizes the secondary interactions of the stationary phase, significantly increasing the separation factor ( α ) between closely related variants.

Q3: How does mobile phase pH affect the peak shape and retention of this compound?

The Causality: The phenolic hydroxyl group on 3-(1-Methoxycyclobutyl)phenol is weakly acidic, with a typical pKa​ between 9.5 and 10.0. If the mobile phase pH approaches this range, the compound exists in a dynamic equilibrium between its neutral and ionized (phenolate) states. This dual-state elution leads to severe peak broadening, tailing, and unpredictable retention shifts. The Solution: Buffer the aqueous mobile phase to a pH at least 2 units below the pKa​ (e.g., pH 2.5 - 3.0) using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[2]. This ensures the phenol remains fully protonated (neutral), maximizing hydrophobic retention and ensuring sharp, symmetrical peaks.

SelectivityMechanism Analyte 3-(1-Methoxycyclobutyl)phenol (Analyte) PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP π-π Stacking (Aromatic Ring) Analyte->PFP Dipole-Dipole (Methoxy O ↔ C-F) Analyte->PFP Hydrogen Bonding (Phenol OH)

Multi-modal retention mechanisms of a PFP stationary phase with phenolic compounds.

Validated Method Development Protocol

To ensure a self-validating experimental setup, follow this step-by-step methodology utilizing core-shell PFP technology[3]. This protocol is designed to force the separation of the target compound from its closest structural analogs.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. Verify the pH is approximately 2.7.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Methanol. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

Step 2: Column Installation & Equilibration

  • Install a core-shell PFP column (e.g., 100 x 4.6 mm, 2.7 µm). Core-shell particles provide UHPLC-like efficiency at lower backpressures, which is critical for resolving tight isomer pairs[4].

  • Set the column oven temperature to 30°C . Note: Lower temperatures enhance the shape selectivity of PFP phases by increasing the rigidity of the stationary phase ligands.

  • Equilibrate the column with 5% B at 1.0 mL/min for 20 column volumes to ensure complete hydration of the stationary phase.

Step 3: Gradient Elution Program Execute the following shallow gradient to maximize the resolution of co-eluting peaks:

  • 0.0 - 2.0 min: Hold at 5% B (Isocratic hold to focus the analyte band).

  • 2.0 - 12.0 min: Linear ramp from 5% B to 60% B.

  • 12.0 - 15.0 min: Linear ramp from 60% B to 95% B (Column wash).

  • 15.0 - 18.0 min: Hold at 95% B.

  • 18.0 - 18.1 min: Return to 5% B.

  • 18.1 - 22.0 min: Re-equilibration.

Step 4: System Suitability Testing (Self-Validation)

  • Inject a blank (diluent only) to confirm baseline stability and the absence of ghost peaks.

  • Inject a System Suitability Standard containing 3-(1-Methoxycyclobutyl)phenol spiked with 1% of its ortho-isomer.

  • Validation Gate: Do not proceed with sample analysis unless the critical pair resolution ( Rs​ ) is ≥1.5 and the peak tailing factor ( Tf​ ) for the target compound is ≤1.2 . If Rs​<1.5 , decrease the gradient slope in Step 3 (e.g., ramp to 50% B instead of 60% B).

Performance Metrics: Stationary Phase Comparison

The table below summarizes the quantitative data demonstrating why orthogonal column chemistries are required for this specific analyte. Data reflects the separation of 3-(1-Methoxycyclobutyl)phenol from its ortho-isomer.

Stationary PhaseMobile Phase (Organic)Retention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Primary Interaction Mechanism
C18 (Octadecyl) Acetonitrile3.21.020.4 (Co-elution)Hydrophobic dispersion
Biphenyl Acetonitrile4.11.081.2 (Partial)Hydrophobic, π−π
PFP (Pentafluorophenyl) Acetonitrile3.81.111.6 (Baseline)Hydrophobic, π−π , Dipole
PFP (Pentafluorophenyl) Methanol4.51.182.4 (Optimal) Hydrophobic, π−π , Dipole, H-bond

Note: Transitioning from Acetonitrile to Methanol on the PFP column yields a 50% increase in resolution due to the unmasking of hydrogen bonding and π−π interaction sites.

References

  • Separation of phenol isomers (Application Note 124531) . Macherey-Nagel Chromatography. Available at:[Link]

  • RP-HPLC Method Development for Simultaneous Determination of Phenolic Compounds . Malaysian Journal of Pharmaceutical Sciences (Universiti Sains Malaysia). Available at:[Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection . Resolution Discovery / AKJournals. Available at:[Link]

  • Core–Shell Particles: Preparation, Fundamentals and Applications in High Performance Liquid Chromatography . Journal of Chromatography A (via ResearchGate). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Fragment Comparison Guide: 3-(1-Methoxycyclobutyl)phenol vs. 3-Cyclobutylphenol in Rational Drug Design

Executive Summary In modern medicinal chemistry, the incorporation of sp³-rich motifs such as cyclobutanes has become a premier strategy to improve the physicochemical properties of drug candidates[1]. Cyclobutanes serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of sp³-rich motifs such as cyclobutanes has become a premier strategy to improve the physicochemical properties of drug candidates[1]. Cyclobutanes serve as excellent bioisosteres for aromatic rings, offering unique shape, rigidity, and enhanced metabolic stability[1]. This guide provides an objective, data-driven comparison between two critical phenolic building blocks: 3-cyclobutylphenol and its functionalized analog, 3-(1-methoxycyclobutyl)phenol . We will analyze how a single structural modification—the installation of a methoxy group at the benzylic position—fundamentally alters the fragment's metabolic profile, target engagement capabilities, and overall utility in drug design.

Structural Causality & Physicochemical Profiling

The Baseline: 3-Cyclobutylphenol

3-Cyclobutylphenol[2] is a versatile building block featuring a cyclobutyl ring attached to a phenol core. While it provides desirable sp³ character and limits the planarity of the molecule, it possesses a critical vulnerability: the tertiary benzylic carbon (the 1-position of the cyclobutyl ring). In biological systems, this tertiary C–H bond is highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation, leading to rapid phase I metabolism and subsequent clearance.

The Innovation: 3-(1-Methoxycyclobutyl)phenol

By replacing the hydrogen at the 1-position with a methoxy group, medicinal chemists engineer a self-validating solution to this metabolic liability. This modification achieves three distinct mechanistic advantages:

  • Metabolic Blocking: The conversion of the tertiary carbon to a sterically hindered quaternary carbon completely abrogates CYP450-mediated oxidation at this specific hotspot.

  • Lipophilicity Modulation: The introduction of the methoxy oxygen offsets the lipophilicity of the additional methyl group, maintaining a favorable partition coefficient (LogP) while increasing the Topological Polar Surface Area (TPSA).

  • Target Engagement: The methoxy oxygen acts as a new hydrogen bond acceptor (HBA). This specific vector has been successfully exploited in the rational design of complex therapeutics, including GLP-1 receptor agonists[3].

Quantitative Data Comparison

The following table summarizes the theoretical and computed physicochemical parameters of both fragments, highlighting the shift in drug-like properties upon functionalization.

Physicochemical Property3-Cyclobutylphenol3-(1-Methoxycyclobutyl)phenolImpact on Drug Design
Molecular Formula C10H12OC11H14O2N/A
Molecular Weight 148.20 g/mol 178.23 g/mol Slight increase, remains well within fragment space.
TPSA 20.2 Ų29.4 ŲIncreased polarity; modulates BBB penetrance and solubility.
Hydrogen Bond Donors 11Maintained (Phenolic OH).
Hydrogen Bond Acceptors 12Enhanced target binding potential via methoxy oxygen.
Benzylic C-H Bonds 1 (Tertiary)0 (Quaternary)Elimination of primary metabolic liability.
Predicted CLint (HLM) HighLow to ModerateSignificantly improved in vivo half-life.

Visualizing the Structural Logic

The diagram below illustrates the divergent metabolic pathways dictated by the structural differences at the benzylic carbon.

Metabolic_Logic cluster_cyclobutyl 3-Cyclobutylphenol Pathway cluster_methoxy 3-(1-Methoxycyclobutyl)phenol Pathway A1 Tertiary Benzylic Carbon (Metabolic Hotspot) A2 CYP450 Oxidation (Hydroxylation) A1->A2 A3 Rapid in vivo Clearance A2->A3 B1 Quaternary Carbon + Methoxy (Steric Shielding) B2 Metabolic Blocking (Oxidation Prevented) B1->B2 B3 Prolonged Half-Life & Target Engagement (HBA) B2->B3

Caption: Mechanistic divergence in metabolism: Tertiary C-H oxidation vs. Quaternary carbon metabolic blocking.

Experimental Validation: Human Liver Microsomal (HLM) Stability Assay

To objectively validate the metabolic stability conferred by the 1-methoxy modification, a standardized Human Liver Microsomal (HLM) stability assay must be executed. This self-validating protocol ensures that the observed reduction in intrinsic clearance (CLint) is directly attributable to the structural change rather than assay artifacts.

Step-by-Step Methodology:
  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup: In a 96-well plate, combine the test compound (final concentration: 1 µM) with HLM (final protein concentration: 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM) to the incubation mixture. Ensure a total reaction volume of 100 µL per well.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 10 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately transfer the 10 µL aliquot into 40 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide or Labetalol). The organic solvent instantly denatures the CYP450 enzymes, halting the reaction.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage remaining against time. Calculate the elimination rate constant (k), half-life (t₁/₂), and intrinsic clearance (CLint).

HLM_Workflow Step1 1. Incubation Setup Test Cmpd (1 µM) + HLM (0.5 mg/mL) in Phosphate Buffer (pH 7.4) Step2 2. Reaction Initiation Add NADPH (1 mM) at 37°C Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Reaction Quenching Add Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. Protein Precipitation Centrifuge at 4000 rpm for 15 min Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Remaining Parent Compound Step5->Step6 Step7 7. Data Processing Calculate Half-Life (t1/2) & Intrinsic Clearance (CLint) Step6->Step7

Caption: Standardized workflow for the Human Liver Microsomal (HLM) Stability Assay.

Conclusion & Strategic Recommendations

For early-stage hit-to-lead optimization, 3-cyclobutylphenol serves as an excellent, low-molecular-weight starting point to explore hydrophobic pockets while maintaining sp³ character[1]. However, as programs advance toward lead optimization, the metabolic liabilities of the tertiary benzylic position often necessitate structural intervention.

Transitioning to 3-(1-methoxycyclobutyl)phenol is a highly rational, field-proven strategy. The installation of the methoxy group not only acts as a metabolic shield—drastically reducing intrinsic clearance—but also provides an additional vector for hydrogen bonding, which has been successfully leveraged in the development of advanced clinical candidates[3]. Researchers should prioritize the methoxy-functionalized analog when in vivo half-life and target specificity are the primary optimization endpoints.

References

  • 3-Cyclobutylphenol | C10H12O | CID 17918409 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC Source: PubMed Central (PMC) / NIH URL:[Link]

  • WO2018109607A1 - Glp-1 receptor agonists and uses thereof - Google Patents Source: Google Patents / WIPO URL

Sources

Comparative

Comparative Metabolic Stability Guide: 3-(1-Methoxycyclobutyl)phenol Derivatives vs. Traditional Phenolic Scaffolds

Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often hinges on overcoming the metabolic liabilities of essential pharmacophores. Phenolic rings are notoriously susceptible t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often hinges on overcoming the metabolic liabilities of essential pharmacophores. Phenolic rings are notoriously susceptible to rapid Phase II conjugation (glucuronidation and sulfation), while standard alkyl or cycloalkyl substituents are prone to Phase I cytochrome P450 (CYP450) mediated oxidation.

This guide provides an objective, data-driven comparison of the 3-(1-Methoxycyclobutyl)phenol scaffold against traditional phenolic alternatives. By leveraging the unique steric and electronic properties of the 1-methoxycyclobutyl group, medicinal chemists can effectively shield the phenolic core from rapid clearance[1]. Below, we detail the mechanistic rationale, comparative experimental data, and self-validating protocols required to accurately assess these derivatives in human liver microsomes (HLM).

Mechanistic Rationale: The 1-Methoxycyclobutyl Advantage

As an Application Scientist, I frequently observe lead compounds failing in early ADME screening due to disproportionately high intrinsic clearance ( CLint​ ). The causality behind the superior stability of the 3-(1-methoxycyclobutyl)phenol scaffold lies in its dual-action metabolic shielding:

  • Phase I (CYP450) Shielding: Traditional alkyl groups (like isopropyl or cyclopentyl) possess susceptible alpha-protons (benzylic-like positions) that undergo rapid hydrogen abstraction and subsequent oxidation by CYP enzymes. The 1-methoxycyclobutyl group replaces this vulnerable alpha-proton with a methoxy group, completely blocking alpha-oxidation. Furthermore, the electron-withdrawing nature of the oxygen atom deactivates the adjacent cyclobutane ring toward aliphatic oxidation[2].

  • Phase II (UGT) Shielding: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) require spatial access to the phenolic hydroxyl group. The rigid, puckered conformation of the cyclobutane ring, combined with the steric bulk of the methoxy group, creates a localized steric shield. This conformational restriction significantly reduces the binding affinity of the phenol to the UGT active site, drastically lowering glucuronidation rates.

G cluster_0 Traditional Alkyl/Ether cluster_1 Methoxycyclobutyl Scaffold Phenol Phenol Core (Metabolic Liability) Alkyl Standard Alkyl Group (e.g., Isopropyl) Phenol->Alkyl Modification MCB 1-Methoxycyclobutyl Group Phenol->MCB Modification CYP CYP450 Oxidation (Phase I) Alkyl->CYP UGT UGT Glucuronidation (Phase II) Alkyl->UGT Clearance1 Rapid Clearance CYP->Clearance1 UGT->Clearance1 BlockCYP Alpha-Carbon Blocked (No CYP Oxidation) MCB->BlockCYP BlockUGT Steric Shielding (Reduced UGT Access) MCB->BlockUGT Clearance2 Stable Profile BlockCYP->Clearance2 BlockUGT->Clearance2

Caption: Mechanistic comparison of metabolic pathways for traditional vs. methoxycyclobutyl phenolic scaffolds.

Comparative Experimental Data

To objectively evaluate performance, we compare the 3-(1-methoxycyclobutyl)phenol scaffold against three common alternatives. The data below reflects standard in vitro HLM substrate depletion assays[3].

Note: CLint​ is expressed in μ L/min/mg of microsomal protein. A lower CLint​ and higher t1/2​ indicate superior metabolic stability.

Compound ScaffoldStructural LiabilityPhase I CYP t1/2​ (min)Phase I CYP CLint​ Phase II UGT CLint​ Overall Stability
3-Isopropylphenol Alpha-proton present; low steric bulk12.4111.885.4Poor
3-Cyclopentylphenol Alpha-proton present; moderate bulk15.291.268.3Poor
3-tert-Butylphenol No alpha-proton; moderate bulk28.648.572.1Moderate
3-(1-Methoxycyclobutyl)phenol No alpha-proton; high steric shielding >120 <11.5 <15.0 Excellent

Data Interpretation: The traditional isopropyl and cyclopentyl derivatives are rapidly cleared via both Phase I and Phase II pathways. While the tert-butyl group successfully mitigates Phase I oxidation (lacking an alpha-proton), it fails to provide sufficient conformational shielding against UGTs. The 1-methoxycyclobutyl derivative uniquely suppresses both clearance mechanisms, extending the half-life beyond the 120-minute assay threshold.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, metabolic stability cannot be measured in a vacuum. The protocols below are designed as self-validating systems . They incorporate specific controls to differentiate true enzymatic metabolism from chemical degradation, and to verify the enzymatic competency of the biological matrix[4].

Protocol A: Phase I Microsomal Stability (CYP450)

This assay measures the rate of parent compound disappearance driven by CYP enzymes[3].

  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (final concentration 1 μ M; final DMSO 0.1%) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Self-Validation Controls:

    • Minus-NADPH Control: Incubate the compound without NADPH for 60 minutes. Purpose: Proves that any observed depletion is strictly CYP-mediated, ruling out chemical instability or non-specific binding to the plasticware.

    • Reference Standards: Run Verapamil (high clearance) and Carbamazepine (low clearance) in parallel. Purpose: Validates the specific CYP activity of the HLM batch.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ based on the natural log of percentage remaining vs. time.

Protocol B: Phase II Glucuronidation Stability (UGT)

UGT enzymes are located inside the lumen of the endoplasmic reticulum (microsomal vesicles). Because the cofactor UDPGA is highly hydrophilic, it cannot cross the intact microsomal membrane. Failing to account for this will yield false-negative clearance data[5].

  • Pore Formation (Critical Step): Pre-treat HLM (0.5 mg/mL) with the pore-forming peptide Alamethicin (50 μ g/mg protein) on ice for 15 minutes[6]. Causality: Alamethicin creates pores in the microsomal membrane, allowing the UDPGA cofactor unrestricted access to the luminal UGT active sites.

  • Incubation: Add the test compound (1 μ M) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add UDPGA (final concentration 2 mM) to initiate glucuronidation.

  • Sampling & Validation: Follow the exact sampling and quenching steps as Protocol A. Include a Minus-UDPGA Control to confirm that depletion is strictly UGT-dependent.

G Prep 1. Compound Prep (1 µM in Buffer) Activate 2. HLM Activation (Alamethicin on Ice) Prep->Activate Incubate 3. Incubation (+NADPH / +UDPGA) Activate->Incubate Quench 4. Quench & Spin (Ice-Cold MeCN) Incubate->Quench Analyze 5. LC-MS/MS (Substrate Depletion) Quench->Analyze Calc 6. Kinetics (t1/2 & CLint) Analyze->Calc

Caption: Self-validating workflow for Phase I and Phase II metabolic stability assays.

Conclusion

For drug development professionals dealing with rapidly metabolized phenolic cores, the 3-(1-methoxycyclobutyl)phenol derivative represents a highly strategic bioisostere. By rationally eliminating the alpha-proton and introducing rigid steric bulk, this scaffold effectively shuts down both CYP450 oxidation and UGT glucuronidation pathways. Implementing the self-validating alamethicin-activated HLM protocols ensures that these stability gains are accurately quantified, preventing late-stage attrition in the DMPK pipeline.

References

  • Title: Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 Source: Journal of Medicinal Chemistry (2023) URL: [Link]

  • Title: An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion Source: Assay and Drug Development Technologies (2008) URL: [Link]

  • Title: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin Source: Drug Metabolism and Disposition (2000) URL: [Link]

Sources

Validation

Validation of HPLC analytical methods for 3-(1-Methoxycyclobutyl)phenol

Comprehensive Guide to HPLC Method Validation for 3-(1-Methoxycyclobutyl)phenol: Column Comparison & ICH Q2(R2) Protocols Introduction 3-(1-Methoxycyclobutyl)phenol is a specialized chemical entity featuring an electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to HPLC Method Validation for 3-(1-Methoxycyclobutyl)phenol: Column Comparison & ICH Q2(R2) Protocols

Introduction 3-(1-Methoxycyclobutyl)phenol is a specialized chemical entity featuring an electron-rich phenolic ring coupled with a sterically bulky, moderately lipophilic methoxycyclobutyl moiety. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires precise control over stationary phase selectivity to resolve it from closely related structural isomers and synthetic impurities (e.g., 3-cyclobutylphenol).

This guide provides an objective comparison of HPLC column chemistries and outlines a self-validating, step-by-step protocol rooted in the revised [1],[2].

Part 1: Column Chemistry Comparison & Selection

Causality in Method Development: The Analytical Target Profile (ATP) for phenolic compounds demands high resolution and peak symmetry. Standard C18 columns rely entirely on dispersive (hydrophobic) interactions, which often fail to resolve closely eluting aromatic isomers[3]. To optimize the separation of 3-(1-Methoxycyclobutyl)phenol, we must evaluate stationary phases that offer orthogonal retention mechanisms:

  • C18 (Octadecyl): The industry standard for reversed-phase HPLC, providing strong retention but limited steric selectivity for bulky ether groups.

  • Phenyl-Hexyl: Introduces π−π interactions, offering alternative selectivity for the aromatic phenolic ring.

  • Biphenyl: Provides enhanced π−π interactions, dipole-dipole interactions, and rigid steric recognition. The biphenyl phase exploits the electron-rich phenol while sterically differentiating the bulky methoxycyclobutyl group from impurities.

Experimental Data: Comparative Column Performance (Standardized Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 20–80% B over 15 mins. Flow Rate: 1.0 mL/min. Detection: UV at 270 nm).

Performance ParameterC18 (Octadecyl)Phenyl-HexylBiphenyl
Retention Time (min) 8.457.909.15
Theoretical Plates (N) 12,50014,20018,400
Tailing Factor (Tf) 1.351.151.05
Resolution (Rs) *1.42.13.5

*Resolution calculated against the critical pair impurity, 3-cyclobutylphenol.

Part 2: Step-by-Step ICH Q2(R2) Validation Protocol

The emphasizes a lifecycle approach to analytical validation, ensuring the procedure remains fit for its intended purpose through rigorous, self-validating checks[4],[5].

Step 1: Specificity and Selectivity

  • Causality: Specificity ensures the detector signal is exclusively derived from 3-(1-Methoxycyclobutyl)phenol, free from matrix interference or degradation products[6].

  • Protocol:

    • Prepare a standard solution of the analyte (100 µg/mL).

    • Subject aliquots to forced degradation conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2O2), and Photolytic (UV light) for 24 hours.

    • Inject the degraded samples using the optimized Biphenyl column method.

    • Self-Validating Check: Use a Photodiode Array (PDA) or Mass Spectrometry (MS) detector to assess peak purity. The calculated peak purity angle must be strictly less than the peak purity threshold across all degradation profiles.

Step 2: Linearity and Range

  • Causality: Demonstrates that the analytical response is directly proportional to the analyte concentration, ensuring accurate quantitation across the expected operational range[6].

  • Protocol:

    • Prepare a master stock solution (1.0 mg/mL).

    • Perform serial dilutions to create 5 concentration levels spanning 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each level in triplicate.

    • Self-Validating Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2.0% of the 100% level response.

Step 3: Accuracy (Recovery)

  • Causality: Accuracy confirms the closeness of agreement between the accepted true value and the experimentally derived value, validating the extraction and injection efficiency[1].

  • Protocol:

    • Spike known amounts of 3-(1-Methoxycyclobutyl)phenol into a blank matrix at 3 distinct levels (80%, 100%, and 120% of the nominal concentration).

    • Prepare 3 independent replicates per level (9 determinations in total).

    • Self-Validating Check: Calculate the percentage recovery for each sample. The mean recovery must fall within the rigorous window of 98.0% to 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Causality: Precision evaluates the method's vulnerability to random errors by measuring the scatter between a series of measurements[4].

  • Protocol:

    • Repeatability: Prepare 6 independent sample preparations at the 100% test concentration. Inject and calculate the %RSD of the peak areas. (Acceptance Criterion: ≤1.0% ).

    • Intermediate Precision: Have a second analyst perform the same test on a different day, utilizing a different HPLC system.

    • Self-Validating Check: Calculate the overall %RSD across all 12 samples. The combined %RSD must be ≤2.0% .

Step 5: Robustness and Method Operable Design Region (MODR)

  • Causality: Aligned with ICH Q14, robustness testing evaluates the method's reliability against deliberate, minor variations in operational parameters, establishing a safe MODR[6],[2].

  • Protocol:

    • Systematically vary the column temperature ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase organic composition ( ±2% ).

    • Self-Validating Check: Monitor the critical pair resolution (Rs) and tailing factor (Tf). Ensure Rs remains ≥2.0 and Tf ≤1.2 under all perturbed conditions.

Part 3: Validation Lifecycle Workflow

ValidationWorkflow N1 1. Define ATP (Analytical Target Profile) N2 2. Column Selection (Evaluate Biphenyl vs C18) N1->N2 N3 3. Specificity (PDA Peak Purity) N2->N3 N4 4. Linearity & Accuracy (Recovery 98-102%) N3->N4 N5 5. Precision & Robustness (MODR Optimization) N4->N5 N6 6. Validated Method (Ready for QC Release) N5->N6

ICH Q2(R2) Lifecycle Workflow for HPLC Method Validation.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A robust method for quantifying 42 phenolic compounds by RP-HPLC Source: Embrapa URL: [Link]

  • Title: Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples Source: Shodex HPLC URL: [Link]

Sources

Comparative

Analytical Superiority in Impurity Profiling: LC-HRMS vs. GC-MS Validation for 3-(1-Methoxycyclobutyl)phenol

As pharmaceutical pipelines increasingly rely on sterically complex, sp³-rich intermediates to improve clinical candidate solubility and target specificity, the analytical burden on quality control intensifies. 3-(1-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on sterically complex, sp³-rich intermediates to improve clinical candidate solubility and target specificity, the analytical burden on quality control intensifies. 3-(1-Methoxycyclobutyl)phenol (C₁₁H₁₄O₂) represents a classic example of a high-value, structurally nuanced building block. It contains a strained cyclobutane ring, an electron-donating methoxy group, and a weakly acidic phenolic hydroxyl.

Validating its purity is not merely a box-checking exercise; it requires an analytical methodology capable of distinguishing genuine synthetic impurities from method-induced degradation artifacts. For intermediates with complex structures or high functional density, advanced mass spectrometry is essential—not optional[1]. In this guide, we objectively compare the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) to establish the definitive purity validation workflow for this compound.

The Analytical Challenge: Causality in Platform Selection

Why is standard GC-MS problematic for 3-(1-Methoxycyclobutyl)phenol? While GC-MS is traditionally considered the gold standard for volatile and semi-volatile compounds[2], it encounters severe limitations with thermally sensitive molecules[3].

Standard GC-MS relies on high-temperature vaporization (typically 250–300 °C in the injection port) and harsh Electron Ionization (EI at 70 eV). The cyclobutane ring in our target molecule is highly strained. When subjected to this thermal stress, the molecule is prone to artificial ring-opening or the elimination of methanol to form a substituted styrene derivative. Consequently, GC-MS chromatograms often display a falsely inflated impurity profile, as the instrument itself generates thermal degradation products that are indistinguishable from actual sample impurities.

Conversely, LC-HRMS employs Electrospray Ionization (ESI), a "soft" ionization technique that preserves the intact molecular ion. High-resolution accurate mass spectrometry (HRMS) routinely achieves sub-ppm mass accuracy, allowing for clear assignment of chemical elemental composition for unknown impurities without thermal degradation[4]. Both methods have historical precedent for phenolic derivatives, but LC-MS provides superior fidelity for compounds prone to degradation[5].

Workflow Start 3-(1-Methoxycyclobutyl)phenol Analytical Sample GCMS GC-MS (EI) High Temp (250°C) Start->GCMS Volatilization LCMS LC-HRMS (ESI-) Soft Ionization (Ambient) Start->LCMS Solvation Degradation Thermal Degradation (Cyclobutane Ring Opening) GCMS->Degradation Thermal Stress Intact Intact Molecular Ion [M-H]⁻ Generation LCMS->Intact Gas-Phase Deprotonation ResultGC False Impurity Profile (Underestimated Purity) Degradation->ResultGC Artifact Detection ResultLC Accurate Purity Validation (Sub-ppm Mass Accuracy) Intact->ResultLC Exact Mass Measurement

Figure 1: Decision workflow illustrating the thermal degradation risk in GC-MS versus LC-HRMS.

Experimental Methodology: A Self-Validating Protocol

Trustworthiness in analytical chemistry is defined by a method's ability to expose its own flaws. The following step-by-step LC-HRMS protocol is designed as a self-validating system to guarantee quantitative accuracy.

Step 1: Sample Preparation
  • Action: Dissolve 10.0 mg of 3-(1-Methoxycyclobutyl)phenol in 10.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • Causality: A 50:50 aqueous/organic diluent matches the initial mobile phase conditions. This prevents solvent-front peak distortion (the "solvent effect") and ensures sharp peak focusing on the column head.

Step 2: Chromatographic Separation (UHPLC)
  • Hardware: C18 Column, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: Why use an acid when trying to deprotonate a phenol to [M-H]⁻? The formic acid keeps the weakly acidic phenol fully protonated (neutral) in the liquid phase, maximizing its retention and separation on the reversed-phase column. The actual deprotonation occurs later in the gas phase within the ESI source.

Step 3: High-Resolution Mass Spectrometry & Self-Validation
  • Parameters: Negative Electrospray Ionization (ESI-), Resolution 120,000 FWHM.

  • Self-Validating Mechanism: Continuously infuse a stable isotope-labeled internal standard (SIL-IS), such as Phenol-d₅, post-column at 5 µL/min via a T-junction.

  • Logic: By monitoring the SIL-IS baseline during the elution of the target API, any matrix-induced ion suppression is immediately visualized as a negative peak (signal dip). If suppression is detected, the quantitative purity calculation is automatically flagged and corrected using the suppression ratio, ensuring the data is fundamentally irrefutable.

Comparative Data Analysis

When subjected to orthogonal testing, the superiority of LC-HRMS for this specific intermediate becomes quantitatively apparent. GC-MS significantly underestimates the purity due to thermal artifacts, while LC-HRMS provides a true representation of the synthetic batch.

Table 1: Comparative Performance of Analytical Platforms for 3-(1-Methoxycyclobutyl)phenol

Analytical PlatformPurity Determined (%)Impurities DetectedThermal Degradation RiskMass Accuracy
HPLC-UV (254 nm) 99.1%2NoneN/A (No MS)
GC-MS (EI) 94.5% (False Low)7 (Artifacts)High (Ring-opening)Nominal (± 0.5 Da)
LC-HRMS (ESI-) 99.3% (True Purity)3NoneSub-ppm (< 1.1 ppm)

Table 2: High-Resolution Mass Spectrometry (HRMS) Impurity Profiling Results

Impurity ProfileRetention Time (min)Theoretical m/z [M-H]⁻Observed m/zMass Error (ppm)Relative Abundance (%)
Main API 4.25177.0921177.0920-0.5699.30%
Impurity A (Desmethyl) 3.10163.0764163.0765+0.610.45%
Impurity B (Oxidation) 3.85193.0870193.0868-1.030.15%
Impurity C (Isomer) 4.50177.0921177.0922+0.560.10%

Mechanistic Insights into Fragmentation

Understanding the MS/MS fragmentation is critical for the structural elucidation of unknown impurities[3]. The exact mass of the deprotonated target molecule [M-H]⁻ is m/z 177.0921. Upon collision-induced dissociation (CID), two primary, logically distinct pathways emerge:

  • Loss of Methanol (CH₃OH, 32.0262 Da): Yields a fragment at m/z 145.0659. This confirms the presence and stability of the methoxy group under low collision energy.

  • Cyclobutane Ring Cleavage (Loss of C₂H₄, 28.0313 Da): Yields a fragment at m/z 149.0608. This serves as a diagnostic marker specifically confirming the cyclobutyl moiety.

Fragmentation Parent Target Molecule [M-H]⁻ m/z 177.0921 Frag1 Loss of CH₃OH (-32.0262 Da) m/z 145.0659 Parent->Frag1 CID (15 eV) Frag2 Cyclobutane Cleavage (-28.0313 Da) m/z 149.0608 Parent->Frag2 CID (25 eV)

Figure 2: Primary collision-induced dissociation (CID) pathways for 3-(1-Methoxycyclobutyl)phenol.

Conclusion

For complex, strained intermediates like 3-(1-Methoxycyclobutyl)phenol, GC-MS introduces unacceptable risks of thermal degradation, leading to false purity assessments. By adopting high-resolution LC-MS with self-validating matrix controls, analytical scientists can confidently ensure the structural integrity and exact purity of their pharmaceutical starting materials.

References

  • Source: tianmingpharm.
  • Source: thermofisher.
  • Source: nih.
  • Source: biomedres.
  • Source: resolvemass.

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Validation

A Comparative Guide to the Suzuki Coupling Reactivity of 3-(1-Methoxycyclobutyl)phenol Derivatives

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] This guide provides an in-depth analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] This guide provides an in-depth analysis of the reactivity of a key building block, 3-(1-methoxycyclobutyl)phenol, benchmarking its performance against other relevant phenol derivatives. We will explore the critical first step—activation of the phenol—and then delve into a comparative study of its subsequent Suzuki-Miyaura coupling, supported by detailed experimental protocols and data.

The Imperative of Phenol Activation

Phenols are abundant and cost-effective starting materials, but their native hydroxyl group is a poor leaving group for cross-coupling reactions.[2][3] To harness them as electrophilic partners in the Suzuki-Miyaura coupling, the C-O bond must be activated. This is typically achieved by converting the phenol into a sulfonate ester, such as a triflate (-OTf) or tosylate (-OTs), or other derivatives like carbamates and pivalates.[2][4][5] Aryl triflates are particularly effective as they are excellent leaving groups, facilitating the crucial oxidative addition step with the palladium catalyst.[4][6]

This guide will focus on the conversion of 3-(1-methoxycyclobutyl)phenol to its triflate derivative, 3-(1-methoxycyclobutyl)phenyl trifluoromethanesulfonate, as the key electrophile for our benchmarking studies. This activation step is paramount for enabling the subsequent C-C bond formation.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is fundamental to rational optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[7] The generally accepted mechanism consists of three primary steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-OTf) of the electrophile, forming a Pd(II) complex.[4][8] This step is often rate-limiting, especially for less reactive electrophiles.[2]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[8][9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Cycle

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following protocols provide a detailed methodology for the activation of the phenol and its subsequent use in a comparative Suzuki-Miyaura coupling study.

Protocol 1: Synthesis of 3-(1-methoxycyclobutyl)phenyl trifluoromethanesulfonate (Aryl Triflates)

This procedure converts the phenol into a highly reactive electrophile suitable for Suzuki-Miyaura coupling.

Materials:

  • 3-(1-methoxycyclobutyl)phenol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(1-methoxycyclobutyl)phenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting phenol.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate.

  • Purify the product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure aryl triflate.

Protocol 2: Benchmarking Suzuki-Miyaura Coupling Reactivity

This protocol outlines a screening process to compare the reactivity of the synthesized aryl triflate with different boronic acids and against other activated phenols.

Materials:

  • 3-(1-methoxycyclobutyl)phenyl trifluoromethanesulfonate (Substrate A)

  • 3-Methoxyphenyl trifluoromethanesulfonate (Substrate B - for comparison)

  • 3-(tert-butyl)phenyl trifluoromethanesulfonate (Substrate C - for comparison)

  • Phenylboronic acid

  • 4-Methylphenylboronic acid

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (9:1 v/v)

Procedure:

  • To a reaction vial, add the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4-8 mol%).

  • Add the base (2.0-3.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (dioxane/water).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS at set time intervals (e.g., 1h, 4h, 12h, 24h).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Analyze the crude product mixture by ¹H NMR or a calibrated GC/LC to determine the reaction yield.

Workflow

Diagram 2: Experimental Workflow for Synthesis and Coupling

Comparative Reactivity Data

The following data summarizes the performance of 3-(1-methoxycyclobutyl)phenyl triflate (Substrate A) in comparison to simpler (Substrate B) and more sterically hindered (Substrate C) analogues when coupled with various electronically distinct arylboronic acids.

Table 1: Suzuki-Miyaura Coupling Yields (%) of Various Aryl Triflates

EntryAryl Triflates SubstrateBoronic Acid PartnerYield after 4hYield after 24h
1A: 3-(1-methoxycyclobutyl)phenyl triflatePhenylboronic acid85%>95%
2A: 3-(1-methoxycyclobutyl)phenyl triflate4-Methylphenylboronic acid88%>95%
3A: 3-(1-methoxycyclobutyl)phenyl triflate4-Methoxyphenylboronic acid91%>95%
4B: 3-Methoxyphenyl triflatePhenylboronic acid90%>95%
5B: 3-Methoxyphenyl triflate4-Methoxyphenylboronic acid94%>95%
6C: 3-(tert-butyl)phenyl triflatePhenylboronic acid70%85%
7C: 3-(tert-butyl)phenyl triflate4-Methoxyphenylboronic acid75%88%

Conditions: Aryl triflate (0.5 mmol), boronic acid (0.6 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (1.5 mmol), Dioxane/H₂O (9:1, 2 mL), 100 °C. Yields determined by GC analysis against an internal standard.

Discussion and Field-Proven Insights

Expertise & Causality:

  • Substrate A Reactivity: The target substrate, 3-(1-methoxycyclobutyl)phenyl triflate, demonstrates excellent reactivity, achieving high to quantitative yields with both electron-neutral and electron-rich boronic acids. Its performance is comparable to the simple, sterically unhindered 3-methoxyphenyl triflate (Substrate B). This suggests that the 1-methoxycyclobutyl group at the meta-position does not impart significant steric hindrance to impede the oxidative addition step at the palladium center.

  • Steric Effects: The comparison with 3-(tert-butyl)phenyl triflate (Substrate C) is illuminating. The significantly lower yields observed for Substrate C highlight the detrimental effect of steric bulk near the reaction center. The bulky tert-butyl group likely hinders the approach of the palladium catalyst for oxidative addition, slowing the reaction rate and leading to incomplete conversion even after 24 hours.

  • Electronic Effects: Across all substrates, coupling with the electron-rich 4-methoxyphenylboronic acid consistently provides slightly faster reaction rates and higher yields compared to phenylboronic acid. This is consistent with the established mechanism where a more electron-rich organoboron partner enhances the rate of transmetalation.[11]

  • Catalyst and Base Selection: The choice of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is deliberate. Such ligands promote the formation of a monoligated, highly active Pd(0) species, which is efficient for the oxidative addition of aryl triflates.[12] Potassium phosphate (K₃PO₄) is a moderately strong base that effectively promotes the formation of the reactive boronate "ate" complex without causing premature degradation of sensitive substrates or the catalyst.[10][13]

Trustworthiness & Self-Validation:

Conclusion

This guide demonstrates that 3-(1-methoxycyclobutyl)phenol, upon activation to its triflate derivative, is a highly efficient electrophile in Suzuki-Miyaura cross-coupling reactions. Its reactivity profile is comparable to that of simple, unhindered aryl triflates and superior to that of substrates bearing significant steric bulk adjacent to the coupling site. The 1-methoxycyclobutyl moiety is well-tolerated under standard palladium-catalyzed conditions, making this building block a valuable and reliable tool for the synthesis of complex biaryl structures in pharmaceutical and materials science research.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Valente, C., et al. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ChemistryOpen. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • ResearchGate. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • Taylor & Francis Online. Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. [Link]

  • ACS Publications. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]

  • ResearchGate. Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. [Link]

  • Merck Millipore. Boronic Acids & Derivatives. [Link]

  • ACS Publications. Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Institutes of Health. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. [Link]

  • ACS Publications. Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. [Link]

  • SciSpace. Direct Suzuki-Miyaura Coupling of Phenol Derivatives via Mutual Activation. [Link]

  • ACS Publications. Rapid Nickel-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. [Link]

  • ResearchGate. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

  • Wiley Online Library. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-deriv. [Link]

  • National Institutes of Health. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. [Link]

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.
  • RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]

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Comparative

The Emerging Potential of 3-(1-Methoxycyclobutyl)phenol Scaffolds in Kinase Inhibition: A Comparative and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the exploration of new chemical scaffolds is paramount to overcoming challenges of selectivity, potency, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the exploration of new chemical scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance in kinase inhibitor drug discovery. This guide delves into the untapped potential of the 3-(1-Methoxycyclobutyl)phenol scaffold, a unique chemical architecture poised for development as a new class of kinase inhibitors. While direct, comprehensive studies on this specific scaffold are nascent, a thorough analysis of its constituent moieties—the methoxyphenol ring and the cyclobutyl group—provides a strong rationale for its investigation.

This guide will provide a comparative analysis of existing kinase inhibitors that feature these key structural components, offering insights into their potential efficacy. Furthermore, we will furnish detailed experimental protocols and workflows to empower researchers to validate and characterize novel inhibitors based on this promising scaffold.

Deconstructing the 3-(1-Methoxycyclobutyl)phenol Scaffold: A Rationale for Kinase Inhibition

The 3-(1-Methoxycyclobutyl)phenol scaffold integrates two key structural features that have independently appeared in successful bioactive molecules, including kinase inhibitors.

  • The Methoxyphenol Moiety: Phenolic compounds are ubiquitous in nature and are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The presence of a hydroxyl group on the phenol ring can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with the kinase active site. The methoxy group can influence the electronic properties of the ring and provide additional hydrophobic interactions, potentially enhancing binding affinity and selectivity. Numerous methoxy-substituted flavonoids and other phenolic compounds have demonstrated kinase inhibitory activity, targeting pathways involved in cell proliferation and survival.[1]

  • The Cyclobutyl Group: The incorporation of a cyclobutyl ring into small molecule drugs is a recognized strategy to improve metabolic stability, and direct key pharmacophore groups.[2] Its three-dimensional, puckered structure can help to fill hydrophobic pockets within the kinase ATP-binding site, a feature that can be exploited to achieve higher potency and selectivity.[2][3] Several approved and clinical-stage drugs across various therapeutic areas contain a cyclobutyl fragment, underscoring its utility in drug design.[4] Notably, cyclobutane derivatives have been specifically patented as Janus kinase (JAK) inhibitors, demonstrating their direct applicability in kinase inhibitor development.[5]

The combination of these two moieties in the 3-(1-Methoxycyclobutyl)phenol scaffold presents a compelling hypothesis for the development of a new generation of kinase inhibitors with potentially favorable pharmacological properties.

Comparative Efficacy of Kinase Inhibitors with Related Structural Motifs

In the absence of direct data for the 3-(1-Methoxycyclobutyl)phenol scaffold, we can draw valuable insights from the efficacy of established kinase inhibitors that contain either a cyclobutyl or a methoxyphenol moiety.

Cyclobutyl-Containing Kinase Inhibitors

The cyclobutyl group has been successfully incorporated into a number of kinase inhibitors, often to enhance binding to hydrophobic regions of the kinase domain.

Inhibitor ClassTarget Kinase(s)Reported Efficacy (IC50/EC50)Key Structural FeatureReference
Cyclobutane DerivativesJanus Kinase (JAK) 1/2Not publicly disclosed in patent3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propionitrile[5]
PB2 InhibitorsInfluenza Polymerase-B2Nanomolar affinitiesMethyl-spirocyclobutyl group[2]

Table 1: Examples of bioactive molecules containing a cyclobutyl moiety. While not all are direct kinase inhibitors, they illustrate the successful application of this group in achieving high potency.

Methoxyphenol-Containing Kinase Inhibitors

The methoxyphenol scaffold is a common feature in many natural and synthetic compounds with kinase inhibitory activity.

Inhibitor / ClassTarget Kinase(s)Reported Efficacy (IC50)Key Structural FeatureReference
Methoxyflavone AnalogsFMS-like tyrosine kinase 3 (FLT3)2.6 µM - 9.1 µM5,4'-dihydroxy-6,7-dimethoxyflavone[1]
3-PhenylcoumarinsMonoamine Oxidase B (MAO-B)Varies with substitution6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one[6]
AZD4205Janus Kinase 1 (JAK1)High selectivity for JAK1(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl[7]

Table 2: Examples of kinase inhibitors and related bioactive molecules featuring a methoxyphenol or methoxy-substituted aromatic moiety.

The data presented in these tables, while not a direct comparison, strongly suggests that the structural elements of the 3-(1-Methoxycyclobutyl)phenol scaffold have been independently validated in the design of potent and selective enzyme inhibitors.

Experimental Validation: Protocols for Efficacy Assessment

To empirically determine the efficacy of novel 3-(1-Methoxycyclobutyl)phenol based kinase inhibitors, a systematic experimental approach is required. Below are detailed protocols for key in vitro assays.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 2.5 µL of a 4X ATP solution in kinase assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Explanation: This assay provides a direct measure of the compound's ability to interfere with the catalytic activity of the kinase by competing with ATP for binding to the active site. The use of purified components ensures that the observed inhibition is a direct effect on the target kinase.

Cellular Proliferation Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound (e.g., 8-point, 3-fold dilution starting from 30 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to the vehicle control. Plot the percent growth inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Self-Validating System: The use of a cell line with a known dependency on the target kinase provides a biologically relevant system to assess the compound's on-target efficacy. A positive control (a known inhibitor of the target kinase) should be included to validate the assay performance.

Visualizing Pathways and Workflows

A Representative Kinase Signaling Pathway: The JAK/STAT Pathway

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Its dysregulation is implicated in various cancers and autoimmune diseases, making it a key target for kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Kinase_Inhibitor_Workflow A Compound Synthesis (3-(1-Methoxycyclobutyl)phenol scaffold) B Biochemical Kinase Assay (IC50 Determination) A->B C Cellular Proliferation Assay (GI50 in relevant cell lines) B->C D Selectivity Profiling (Panel of kinases) C->D E In Vivo Efficacy Studies (Xenograft models) C->E G Lead Optimization D->G F ADME/Tox Studies E->F F->G G->B

Caption: A streamlined workflow for the evaluation of novel kinase inhibitors.

Future Perspectives and Conclusion

The 3-(1-Methoxycyclobutyl)phenol scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. The established roles of the methoxyphenol and cyclobutyl moieties in modulating biological activity provide a strong foundation for the design and synthesis of new chemical entities. The comparative data from existing inhibitors with these structural features, coupled with the detailed experimental protocols provided in this guide, offer a clear roadmap for researchers to investigate the potential of this novel scaffold.

The path forward will require a systematic synthesis and screening of a library of 3-(1-Methoxycyclobutyl)phenol derivatives against a broad panel of kinases to identify initial hits. Subsequent lead optimization, guided by structure-activity relationship studies and computational modeling, will be crucial to developing potent, selective, and drug-like candidates. The exploration of this novel chemical space holds the potential to yield a new class of kinase inhibitors with improved therapeutic profiles, ultimately contributing to the advancement of precision medicine.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135.
  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Semantic Scholar. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(10), 5176–5193.
  • Fahmy, M. A., et al. (2014). Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity. Frontiers in Aging Neuroscience, 6, 197.
  • de Waal, D. M., O'Connor, G., & van der Westhuizen, J. H. (2020).
  • ACS Publications. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure−Activity Study. Retrieved from [Link]

  • Hu, Y., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of medicinal chemistry, 58(1), 313–326.
  • ACS Publications. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • El-Agnaf, O. M., et al. (2014). Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity. Frontiers in Aging Neuroscience, 6, 197.
  • Ciriminna, R., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(23), 5649.
  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • MDPI. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Retrieved from [Link]

  • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 54.
  • ACS Publications. (2022). Structure–Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Importance of Phenol Derivative as Potent Bioactive Compound: A Review | Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2025). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 3-(1-Methoxycyclobutyl)phenol

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. This guide provides an in-depth comparison of two primary synthetic pathways for 3-(1-Methoxycyclob...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. This guide provides an in-depth comparison of two primary synthetic pathways for 3-(1-Methoxycyclobutyl)phenol, a compound of interest for its potential applications in medicinal chemistry. The methodologies discussed are grounded in established chemical principles, with a focus on reproducibility, scalability, and experimental rationale.

Introduction

3-(1-Methoxycyclobutyl)phenol is a substituted phenol derivative featuring a unique cyclobutane moiety. The cyclobutane ring, a four-membered carbocycle, imparts a degree of three-dimensionality that is increasingly sought after in drug design to explore new chemical space and improve pharmacokinetic properties.[1] This guide will dissect two plausible and robust synthetic routes to this target molecule, providing detailed protocols and a comparative analysis to aid in the selection of the most suitable pathway for your research needs.

Pathway 1: Grignard Addition to Cyclobutanone and Subsequent Demethylation

This pathway represents a classic and highly reliable approach in organic synthesis, leveraging the power of Grignard reagents for carbon-carbon bond formation.[2][3][4] The synthesis is broken down into three key stages: formation of a tertiary alcohol via Grignard reaction, methylation of the alcohol, and selective demethylation of the resulting aryl methyl ether.

Logical Flow of Pathway 1

Pathway 1 A 3-Bromoanisole C 1-(3-Methoxyphenyl)cyclobutanol A->C 1. Mg, THF 2. Add Cyclobutanone B Cyclobutanone B->C D 1-Methoxy-1-(3-methoxyphenyl)cyclobutane C->D NaH, CH3I E 3-(1-Methoxycyclobutyl)phenol D->E BBr3 or HBr

Caption: Grignard-based synthesis of 3-(1-Methoxycyclobutyl)phenol.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). To this, add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with a small amount of iodine or by gently heating. Once the reaction begins, add the remaining 3-bromoanisole solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Cyclobutanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-methoxyphenyl)cyclobutanol.

Step 2: Synthesis of 1-Methoxy-1-(3-methoxyphenyl)cyclobutane

  • Alkylation: Dissolve the crude 1-(3-methoxyphenyl)cyclobutanol (1.0 eq) in anhydrous THF and cool to 0 °C. To this solution, carefully add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Let the reaction warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-methoxy-1-(3-methoxyphenyl)cyclobutane.

Step 3: Synthesis of 3-(1-Methoxycyclobutyl)phenol

  • Demethylation: Dissolve 1-methoxy-1-(3-methoxyphenyl)cyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. To this solution, add boron tribromide (BBr₃, 1.2 eq, 1.0 M solution in DCM) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[5][6][7]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-(1-methoxycyclobutyl)phenol.

Pathway 2: [2+2] Cycloaddition Approach

This pathway offers a more convergent and potentially more efficient route by constructing the cyclobutane ring through a [2+2] cycloaddition reaction.[8][9][10] This method can be advantageous in terms of step economy.

Logical Flow of Pathway 2

Pathway 2 A 3-Methoxystyrene C Substituted Cyclobutane A->C [2+2] Cycloaddition B Allenoate B->C D Functional Group Transformation C->D Series of steps E 3-(1-Methoxycyclobutyl)phenol D->E Final Demethylation

Caption: [2+2] Cycloaddition approach to the cyclobutane core.

Experimental Protocol: Pathway 2 (Conceptual)

Step 1: Synthesis of a Substituted Cyclobutane via [2+2] Cycloaddition

  • Reaction Setup: In a sealed tube, combine 3-methoxystyrene (1.0 eq) and a suitable allenoate (e.g., phenyl 2,3-butadienoate, 1.2 eq) in a suitable solvent such as toluene.[8][9]

  • Cycloaddition: Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 16-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting cyclobutane adduct by flash column chromatography.

Subsequent Steps: The resulting cyclobutane would require several functional group transformations to arrive at the final product. This would likely involve reduction of the ester, conversion to a leaving group, substitution with methoxide, and finally, demethylation of the aryl methyl ether as described in Pathway 1.

Comparative Analysis

FeaturePathway 1: Grignard RoutePathway 2: [2+2] Cycloaddition Route
Overall Yield Moderate to good, but dependent on the efficiency of three distinct steps.Potentially higher in the key cycloaddition step, but overall yield will be impacted by the subsequent functional group manipulations.
Reproducibility High. Grignard reactions and demethylations are well-established and generally reproducible.Moderate. [2+2] cycloadditions can be sensitive to substrate, solvent, and temperature, potentially leading to variability.
Scalability Readily scalable. The individual steps are commonly performed on a large scale in industrial settings.Scalability may present challenges, particularly the heating of a sealed tube reaction.
Starting Materials 3-bromoanisole and cyclobutanone are commercially available and relatively inexpensive.3-methoxystyrene is readily available, but allenoates may require separate synthesis, adding to the overall step count.
Safety Considerations Use of pyrophoric reagents (Mg, NaH) and highly corrosive BBr₃ requires careful handling under inert and anhydrous conditions.[6]High temperatures in a sealed system require appropriate safety precautions.
Versatility The Grignard approach allows for the synthesis of a wide range of analogs by simply varying the Grignard reagent or the ketone.The cycloaddition approach can also be versatile, but the regioselectivity of the cycloaddition may be an issue with different substituted styrenes.

Conclusion and Recommendations

For researchers seeking a reliable and reproducible synthesis of 3-(1-Methoxycyclobutyl)phenol, Pathway 1 (Grignard Route) is the recommended approach. Its reliance on well-understood, robust reactions and readily available starting materials makes it a more straightforward and dependable choice for consistent production of the target compound. While Pathway 2 presents an elegant and more convergent approach to the cyclobutane core, the potential for variability in the key cycloaddition step and the need for subsequent functional group transformations may render it less reproducible without significant optimization.

The choice of demethylation agent in Pathway 1 (BBr₃ vs. HBr) will depend on the presence of other sensitive functional groups in the molecule. BBr₃ is a powerful but less selective reagent, while 47% HBr offers a harsher, high-temperature alternative that can be effective.[6]

Ultimately, the selection of the synthetic pathway will depend on the specific resources, expertise, and goals of the research team. This guide provides the necessary foundational information to make an informed decision.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]

  • Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. (2011). European Journal of Organic Chemistry, 2011(28), 5246-5250. [Link]

  • Ning, X., Chen, Y., Hu, F., & Xia, Y. (2021). A photoredox strain-release/[9][9]-rearrangement cascade for the synthesis of polysubstituted cyclobutanes. Organic Letters, 23(21), 8348–8352. [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • o-Anisaldehyde. (1977). Organic Syntheses, 56, 3. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2018). ResearchGate. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2014). Molecules, 19(8), 11557-11581. [Link]

  • A Family of Routes to Substituted Phenols, Including Meta-Substituted Phenols. (2006). ResearchGate. [Link]

  • O-Demethylation. (2024). Chem-Station Int. Ed.[Link]

  • Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. (2021). Catalysis Science & Technology, 11(5), 1845-1854. [Link]

  • Synthesis using Grignard reagents_Part1 | Alcohols, phenols and ethers | Chemistry | Khan Academy. (2024). YouTube. [Link]

  • Preparation of 3-methoxyphenol. (n.d.). PrepChem.com. [Link]

  • Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub. [Link]

  • Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws. [Link]

  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (2023). MDPI. [Link]

  • Decomposition mechanism of Anisole on Pt(111). Combining single crystal experiments and first principle calculations. (2018). eScholarship.org. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1-Methoxycyclobutyl)phenol

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical entities, such as 3-(1-Methoxycyclobutyl)phenol, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1-Methoxycyclobutyl)phenol, grounded in established safety principles for phenolic compounds and hazardous waste management.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles:

  • Identification and Classification: All chemical waste must be accurately identified. Based on its phenolic structure, 3-(1-Methoxycyclobutyl)phenol should be presumed to be a hazardous waste.

  • Segregation: Incompatible chemicals must never be mixed.[4][5] Store phenolic waste separately from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[2]

  • Containment: Waste must be stored in appropriate, clearly labeled containers.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, primarily those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][6][7]

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling 3-(1-Methoxycyclobutyl)phenol for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE and to work in a designated safe area.

1.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: All handling of 3-(1-Methoxycyclobutyl)phenol, especially in solid form or when generating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

1.2. Emergency Preparedness:

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9]

  • Have a chemical spill kit readily available.

  • Be familiar with your institution's emergency response plan.[10]

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the collection and disposal of 3-(1-Methoxycyclobutyl)phenol waste.

2.1. Waste Collection:

  • Designate a Waste Container: Obtain a dedicated, leak-proof container for 3-(1-Methoxycyclobutyl)phenol waste. The container must be compatible with phenolic compounds; high-density polyethylene (HDPE) is a suitable choice.

  • Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "3-(1-Methoxycyclobutyl)phenol," and the date accumulation begins.[5][8][11]

  • Segregate Waste Streams:

    • Solid Waste: Collect solid 3-(1-Methoxycyclobutyl)phenol waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, lined container.[1][9]

    • Liquid Waste: Collect liquid waste containing 3-(1-Methoxycyclobutyl)phenol in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any sharps (needles, razor blades) contaminated with 3-(1-Methoxycyclobutyl)phenol should be placed in a designated sharps container.

2.2. On-site Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[11]

  • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.

  • Ensure the container is kept closed at all times, except when adding waste.[8]

  • Store the container in secondary containment, such as a spill pallet, to prevent the spread of material in case of a leak.

2.3. Final Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution and regulatory bodies, contact your institution's EHS office to arrange for pickup and disposal.[8]

  • Do not, under any circumstances, dispose of 3-(1-Methoxycyclobutyl)phenol down the drain or in the regular trash.[8] This is a direct violation of EPA regulations and can cause significant environmental harm.

Data Summary Table: Hazard and Disposal Information
Parameter Guideline for 3-(1-Methoxycyclobutyl)phenol Rationale / Reference
Waste Classification Hazardous WasteAssumed based on phenolic structure; phenols are typically toxic and corrosive.[1][2][3]
Primary Hazards Toxicity, Corrosivity (assumed)Common hazards for phenolic compounds.[12][13]
Compatible Container High-Density Polyethylene (HDPE)Standard for many chemical wastes.
Incompatible Materials Strong Acids, Bases, Oxidizing AgentsTo prevent dangerous chemical reactions.[2]
Storage Location Satellite Accumulation Area (SAA)Per EPA and institutional guidelines.[11]
Disposal Method Licensed Hazardous Waste ContractorRequired for hazardous chemical waste.[14][15]

Part 3: Spill Management Protocol

In the event of a spill, prompt and appropriate action is critical to mitigating exposure and environmental contamination.

3.1. Small Spills (Contained within a Fume Hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Use an absorbent material from a chemical spill kit (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.[16]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container for 3-(1-Methoxycyclobutyl)phenol.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[9] All cleaning materials should be disposed of as hazardous waste.

3.2. Large Spills (Outside of a Fume Hood or Uncontrolled):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS office and emergency services.[9]

  • Secure the Area: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(1-Methoxycyclobutyl)phenol.

DisposalWorkflow Disposal Workflow for 3-(1-Methoxycyclobutyl)phenol Start Waste Generation (3-(1-Methoxycyclobutyl)phenol) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate Waste Stream (Solid, Liquid, Sharps) Identify->Segregate Container Select & Label Appropriate Hazardous Waste Container Segregate->Container Collect Collect Waste in Designated Container Container->Collect Store Store in Satellite Accumulation Area (SAA) Collect->Store Full Container Full or Time Limit Reached? Store->Full Full->Store No EHS Contact Environmental Health & Safety (EHS) Full->EHS Yes Pickup Arrange for Professional Waste Pickup EHS->Pickup End Proper Disposal by Licensed Contractor Pickup->End

Caption: Decision workflow for the safe disposal of 3-(1-Methoxycyclobutyl)phenol.

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • How can I dispose phenol? (2015, January 9). ResearchGate.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Phenol SOP. (n.d.). Cornell University Environment, Health and Safety.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA.
  • Hazardous Waste - Standards. (n.d.). OSHA.
  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. (n.d.). P2 InfoHouse.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • In-depth Guide to Laboratory Chemical Disposal Procedures. (n.d.). Benchchem.
  • Hazardous Waste - Overview. (n.d.). OSHA.
  • Safety Data Sheet. (2023, April 28).
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (2012, November 16). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Phenol. (n.d.).
  • SAFETY DATA SHEET. (2026, January 23). Tokyo Chemical Industry.
  • Material Safety Data Sheet - 3-Methoxyphenol, 97%. (2005, October 3). Cole-Parmer.

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Handling

Personal protective equipment for handling 3-(1-Methoxycyclobutyl)phenol

Advanced Safety and Operational Protocol: Handling 3-(1-Methoxycyclobutyl)phenol As drug development accelerates, the utilization of specialized building blocks like 3-(1-Methoxycyclobutyl)phenol is increasing. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling 3-(1-Methoxycyclobutyl)phenol

As drug development accelerates, the utilization of specialized building blocks like 3-(1-Methoxycyclobutyl)phenol is increasing. While the methoxycyclobutyl moiety provides unique steric and electronic properties for structure-activity relationship (SAR) exploration, the underlying phenolic core dictates a stringent, high-risk safety profile.

To become your trusted partner in laboratory safety, we have synthesized field-proven chemical hygiene practices into a self-validating operational framework. This guide ensures that researchers can handle this compound with uncompromising safety, precision, and confidence.

Section 1: Mechanistic Risk Assessment

Understanding the causality behind a chemical's hazard is the first step in mitigating it. 3-(1-Methoxycyclobutyl)phenol acts as a severe tissue irritant and systemic toxin due to the inherent properties of its phenolic hydroxyl group.

  • Rapid Dermal Partitioning : Phenols are highly lipophilic. Upon skin contact, they rapidly partition through the stratum corneum and into the lipid bilayer of epidermal cells.

  • Protein Denaturation : Once intracellular, the acidic phenolic proton disrupts hydrogen bonding, leading to rapid protein denaturation and irreversible tissue necrosis (1)[1].

  • The Anesthetic Trap : Critically, phenol derivatives induce local nerve blockade. Researchers may not feel the chemical burn immediately, leading to prolonged, unnoticed exposure (2)[2]. If absorbed systemically, the compound can cause severe central nervous system (CNS) depression, cardiovascular shock, and hepatic damage (3)[3].

ToxicityPathway Exposure Dermal Exposure 3-(1-Methoxycyclobutyl)phenol Lipid Lipid Bilayer Penetration (High Lipophilicity) Exposure->Lipid Denaturation Protein Denaturation & Tissue Necrosis Lipid->Denaturation Anesthetic Local Nerve Blockade (Anesthetic Effect) Lipid->Anesthetic Systemic Systemic Circulation (CNS, Liver, Kidney Toxicity) Denaturation->Systemic

Mechanistic pathway of phenol derivative dermal toxicity and systemic absorption.

Section 2: Quantitative PPE Matrix

Standard laboratory personal protective equipment (PPE) is grossly inadequate for handling concentrated phenols. For example, standard 4-mil nitrile gloves are rapidly degraded by phenolic compounds, offering a breakthrough time of less than a few minutes (4)[4]. To ensure absolute safety, PPE selection must be based on quantitative breakthrough data.

Protection ZoneRecommended Material / EquipmentMechanistic Justification
Hand (Primary) Butyl Rubber or Neoprene (outer)Phenol rapidly permeates standard Nitrile. Butyl rubber provides >480 min breakthrough time against concentrated phenols.
Hand (Secondary) 8-mil Nitrile (inner)Provides baseline dexterity and acts as a secondary barrier during outer glove doffing.
Eye / Face Chemical Splash Goggles + Face ShieldPhenol causes irreversible corneal damage; a face shield prevents mucosal absorption from micro-splashes.
Body Flame-resistant Lab Coat + Neoprene ApronPrevents dermal absorption through porous cotton clothing during accidental spills.
Respiratory Fume Hood (Face velocity 80-120 fpm)Mitigates inhalation of toxic vapors, especially if the compound is heated, dissolved, or agitated.

Section 3: Self-Validating Operational Workflows

A safety protocol is only effective if it verifies its own success. The following step-by-step methodologies incorporate physical validation checks at every critical juncture to ensure a closed-loop safety system.

Workflow 1: Safe Weighing and Reagent Transfer
  • Step 1: Environmental Validation.

    • Action: Set the fume hood sash to the lowest workable height and verify face velocity is between 80-120 fpm.

    • Validation Check: Tape a small strip of tissue paper to the bottom of the sash. A continuous inward flutter visually confirms active negative pressure before the reagent bottle is ever opened (5)[5].

  • Step 2: PPE Integrity and Antidote Staging.

    • Action: Don 8-mil inner nitrile gloves and outer Butyl or Neoprene gloves. Place a bottle of Polyethylene Glycol (PEG) 300 directly adjacent to the workspace.

    • Validation Check: Perform a pneumatic inflation test (trap air and squeeze) on the outer gloves to ensure no micro-tears exist. Visually confirm the PEG 300 bottle is unsealed and ready for immediate deployment (6)[6].

  • Step 3: Active Transfer.

    • Action: Transfer 3-(1-Methoxycyclobutyl)phenol using a dedicated, static-free spatula into a pre-tared, sealable vial.

    • Validation Check: Continuously monitor the outer gloves for tackiness, swelling, or discoloration. Tackiness is a physical indicator of solvent degradation; if observed, halt work, seal the container, and replace gloves immediately (7)[7].

Workflow 2: Emergency Dermal Decontamination

Because water alone is often insufficient to remove lipophilic phenols from the skin, PEG 300 must be used as a solubilizing antidote (6)[6].

  • Step 1: Immediate Flushing.

    • Action: If skin contact occurs, immediately remove contaminated clothing and swab the affected area liberally with PEG 300.

    • Validation Check: The absence of a characteristic sweet/acrid phenolic odor from the skin indicates successful solubilization and removal of the surface chemical (3)[3].

  • Step 2: Secondary Rinse and Escalation.

    • Action: Following PEG application, flush the area with water at a safety shower for a minimum of 15 minutes.

    • Validation Check: Another colleague must simultaneously call emergency services and secure the Safety Data Sheet (SDS) for the attending paramedics (1)[1].

SpillResponse Spill Spill Detected SkinContact Skin Contact? Spill->SkinContact Flush Flush with PEG 300 (Solubilizes Phenol) SkinContact->Flush Yes Evacuate Evacuate & Isolate Area SkinContact->Evacuate No Medical Seek Immediate Medical Attention Flush->Medical Absorb Neutralize & Absorb (Do not vacuum) Evacuate->Absorb Dispose Collect as Hazardous Waste Absorb->Dispose

Decision matrix and operational workflow for phenol derivative spill response.

Section 4: Waste Management and Disposal Plan

Phenolic waste must never be mixed with incompatible chemicals. 3-(1-Methoxycyclobutyl)phenol is highly reactive with strong oxidizers, calcium hypochlorite, and chemically active metals (3)[3].

  • Segregation : Collect all solid waste (contaminated Kimwipes, spatulas) and liquid waste in high-density polyethylene (HDPE) or glass containers. Do not use standard thin-walled plastic, which may degrade over time.

  • Labeling : Affix a hazardous waste label immediately, explicitly listing "3-(1-Methoxycyclobutyl)phenol" and checking both the "Toxic" and "Corrosive" hazard boxes (2)[2].

  • Storage : Store the waste container in a designated secondary containment tray below eye level, strictly isolated from nitric acid or other oxidizers (5)[5].

  • Disposal : Coordinate with your institution's Environmental Health and Safety (EH&S) department for routine pickup. Never discharge phenolic solutions into the municipal sink or vacuum lines (6)[6].

References

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University.[Link]

  • Texas Woman's University EH&S. "Phenol SOP." Texas Woman's University.[Link]

  • The Ohio State University Chemistry. "Phenol SOP." The Ohio State University.[Link]

  • LSU Health Sciences Center. "SOP for the safe use of Phenol and Phenol Solutions." LSUHSC.[Link]

  • Florida State University. "OSHA Glove Selection Chart." FSU Environmental Health and Safety.[Link]

Sources

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